4-Bromo-7-chlorothieno[2,3-c]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-bromo-7-chlorothieno[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNS/c8-5-3-10-7(9)6-4(5)1-2-11-6/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJMGIUQCYPERH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CN=C2Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803571-85-8 | |
| Record name | 4-bromo-7-chlorothieno[2,3-c]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Versatile Scaffold: Unlocking the Therapeutic Potential of Substituted Thieno[2,3-c]pyridine Derivatives
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
The thieno[2,3-c]pyridine core, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to biologically crucial molecules like purines and quinolines has made it a focal point for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted thieno[2,3-c]pyridine derivatives, grounded in recent scientific findings. We will explore their significant potential in oncology, infectious diseases, inflammation, and neurology, offering field-proven insights into their mechanisms of action, structure-activity relationships, and the experimental protocols essential for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for next-generation therapeutics.
The Thieno[2,3-c]pyridine Core: A Scaffold of Opportunity
Thienopyridines, as a class, are bio-isosteres of purines and pyrimidines, allowing them to interact with a wide array of biological targets.[1] The thieno[2,3-c]pyridine isomer, in particular, has garnered significant attention due to its presence in the core structure of various kinase inhibitors and its demonstrated efficacy across multiple therapeutic areas.[3][4] Its rigid, planar structure provides a robust framework for introducing diverse substituents, enabling fine-tuning of its pharmacological properties.
The synthesis of these compounds is a critical first step in their development. Common strategies involve the cyclization of a pyridine ring onto a pre-existing thiophene or, conversely, the formation of a thiophene ring from a pyridine derivative.[3] More recent advancements include metal-free, multi-step syntheses starting from readily available materials like 2-acetylthiophene, which overcomes limitations in derivatization seen in conventional methods and allows for the creation of diverse compound libraries.[3][4]
Anticancer Activity: A Primary Therapeutic Frontier
The most extensively documented biological activity of thieno[2,3-c]pyridine derivatives is their potent anticancer effect across a range of malignancies.[4]
Mechanisms of Action
Research indicates that these compounds exert their anti-proliferative effects through multiple mechanisms:
-
Hsp90 Inhibition: Certain derivatives have been identified as potential inhibitors of Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are essential for tumor cell growth and survival. Inhibition of Hsp90 leads to the degradation of these oncoproteins, ultimately triggering cell cycle arrest and apoptosis.
-
Cell Cycle Arrest: Studies have shown that potent derivatives can induce cell cycle arrest, particularly at the G2 phase.[1] This prevents cancer cells from progressing through mitosis, thereby inhibiting proliferation.
-
Kinase Inhibition: The thieno[2,3-c]pyridine scaffold is a key component in various kinase inhibitors.[4] By targeting specific kinases involved in cancer signaling pathways, these compounds can disrupt tumor growth, angiogenesis, and metastasis.
-
Microtubule Destabilization: Some related thieno[2,3-b]pyridine derivatives have been shown to act as microtubule-destabilizing agents, which disrupts the mitotic spindle and leads to apoptotic cell death.[5]
Quantitative Efficacy Data
The anticancer potential of these derivatives has been quantified in numerous studies. The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating higher potency.
| Compound ID | Cancer Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| 6i | HSC3 | Head and Neck Cancer | 10.8 | [1][6] |
| 6i | T47D | Breast Cancer | 11.7 | [1][6] |
| 6i | RKO | Colorectal Cancer | 12.4 | [1][6] |
| 6i | MCF7 | Breast Cancer | 16.4 | [1] |
| 6a | HSC3 | Head and Neck Cancer | 14.5 | [1] |
| 6a | RKO | Colorectal Cancer | 24.4 | [1] |
| Compound l | MDA-MB-231 | Breast Cancer | 27.6 | [7][8] |
Notably, compounds 6a and 6i demonstrated no toxicity towards normal fibroblast cell lines, suggesting a favorable selectivity profile for cancer cells.[1]
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell viability and screening for cytotoxic anticancer agents.
Principle: Metabolically active cells possess mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HSC3, T47D, RKO) in a 96-well plate at a density of 5,000-10,000 cells per well.[6] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test thieno[2,3-c]pyridine derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value.
Mandatory Visualization: Anticancer Screening Workflow
Caption: Workflow for anticancer drug discovery using thienopyridines.
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, the thieno[2,3-c]pyridine scaffold shows significant promise in combating microbial infections and modulating inflammatory responses.
Antimicrobial Activity
Derivatives of the closely related thieno[2,3-d]pyrimidine scaffold have demonstrated broad-spectrum antimicrobial activity.[9] They have been tested against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and various fungal strains.[10] This activity highlights the potential for developing novel antibiotics or antifungals, a critical need in an era of growing antimicrobial resistance.
Experimental Protocol: Agar Well Diffusion for Antimicrobial Screening
This method is a standard preliminary test to evaluate the antimicrobial activity of chemical compounds.
Principle: A compound that inhibits microbial growth will create a clear zone of inhibition around the well where it was dispensed into an agar plate uniformly seeded with a test microorganism.
Step-by-Step Methodology:
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar for bacteria or Sabouraud Dextrose Agar for fungi and pour it into sterile petri dishes.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., a 0.5 McFarland standard).
-
Plate Seeding: Uniformly swab the surface of the agar plates with the microbial suspension.
-
Well Creation: Aseptically punch wells (6-8 mm in diameter) into the seeded agar plates.
-
Compound Loading: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well.[9] Include a negative control (solvent only) and a positive control (a standard antibiotic like Ciprofloxacin or an antifungal like Amphotericin B).[10]
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
-
Measurement: Measure the diameter of the zone of inhibition in millimeters. A larger zone indicates greater antimicrobial activity.
Anti-inflammatory and Analgesic Activity
Several studies have reported the anti-inflammatory and analgesic (pain-reducing) properties of thienopyridine derivatives.[1][11][12] In animal models, certain compounds have shown potent anti-inflammatory effects, in some cases exceeding that of reference drugs like nimesulide and acetylsalicylic acid.[11] This suggests their potential application in treating inflammatory conditions such as arthritis.
Mandatory Visualization: Thieno[2,3-c]pyridine Core and its Diverse Bioactivities
Caption: The relationship between the core scaffold and its bio-activities.
Applications in Neurological Disorders
The therapeutic reach of thienopyridines extends to the central nervous system. Tetrahydrothieno[2,3-c]pyridine derivatives have been developed as selective antagonists of the metabotropic glutamate receptor 1 (mGluR1).[13] Since mGluR1 is strongly implicated in chronic pain pathways, these compounds have demonstrated significant pain-suppressing activity in animal models of neuropathic pain and exhibit favorable pharmacokinetic profiles.[13] Furthermore, related scaffolds are being investigated as potential treatments for devastating neurodegenerative conditions like Huntington's disease by modulating the expression of the mutant huntingtin protein (mHTT).[14]
Future Perspectives
The substituted thieno[2,3-c]pyridine scaffold is a testament to the power of heterocyclic chemistry in modern drug discovery. Its proven versatility makes it a highly attractive starting point for the development of new chemical entities. Future research should focus on:
-
Structure-Activity Relationship (SAR) Deep Dive: Systematically modifying substituents around the core to build comprehensive SAR models for each biological activity, enhancing potency and selectivity.
-
Target Deconvolution: For compounds with potent phenotypic effects (e.g., anticancer activity), identifying the specific molecular targets is crucial for mechanism-based drug development.
-
Pharmacokinetic Optimization: Improving the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they are viable drug candidates.
By continuing to explore the vast chemical space around this privileged scaffold, the scientific community is well-positioned to translate the promise of thieno[2,3-c]pyridines into tangible therapeutic solutions.
References
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Gümüş, M., & Kandemirli, F. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistrySelect. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
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Gümüş, M., & Kandemirli, F. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect. [Link]
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Guillaumet, G., et al. (2004). A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. ResearchGate. [Link]
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ChemInform. (2005). A Rapid Synthesis of Thieno[2,3-c]pyridine and 2-Substituted Thieno[2,3-c]pyridines. ChemInform. [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
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Pervan, M., et al. (2022). Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism. PMC. [Link]
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Guo, Y., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. SciELO. [Link]
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Ukrainets, I. V., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3- d]pyrimidin-4(3 H)-ones and Thieno[3,2- d]pyrimidin-4(3 H)-one Derivatives. PubMed. [Link]
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H, S. K., et al. (2017). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Hilaris Publisher. [Link]
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Hrytsai, I., et al. (2023). SYNTHESIS, DOCKING STUDY AND ANTIMICROBIAL ACTIVITY EVALUATION OF PYRIDYL AMIDES OF THIENO[2,3-D]PYRIMIDINE-4-CARBOXYLIC ACID. ScienceRise: Pharmaceutical Science. [Link]
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Zhuravel, I., et al. (2021). Study of anti-inflammatory and antinociceptive properties of new derivatives of condensed 3-aminothieno[2,3-b]pyridines and 1,4-dihydropyridines. ResearchGate. [Link]
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Leung, E., et al. (2022). Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity. MDPI. [Link]
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Guo, Y., et al. (2020). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. [Link]
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Abuel-Magd, A. M., et al. (2022). Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Ali, H. A., et al. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science. [Link]
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Abdel-Megid, A. E., et al. (2012). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. PMC. [Link]
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ACS Medicinal Chemistry Letters. (2024). Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. ACS Publications. [Link]
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ResearchGate. (2010). Thieno[2,3-c]pyridazine Derivatives: Synthesis and Antimicrobial Activity. ResearchGate. [Link]
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Kim, M., et al. (2015). Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain. PubMed. [Link]
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El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. PubMed. [Link]
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Semantic Scholar. (2022). Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3b inhibitors. Semantic Scholar. [Link]
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El-Gazzar, A. B. A., et al. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. ResearchGate. [Link]
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D'Arcy, N., et al. (2022). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. PMC. [Link]
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Technical Guide: In Silico Modeling of 4-Bromo-7-chlorothieno[2,3-c]pyridine Interactions with Protein Targets
This guide provides a comprehensive, technically-grounded framework for investigating the interactions of the novel compound 4-Bromo-7-chlorothieno[2,3-c]pyridine with protein targets using in silico modeling. Designed for researchers in drug discovery and computational biology, this document moves beyond a simple recitation of steps to explain the scientific rationale behind each phase of the computational workflow, ensuring a robust and reproducible study design.
Introduction: The Rationale for In Silico Investigation
The thieno[2,3-c]pyridine scaffold is a significant heterocyclic motif present in a variety of pharmacologically active compounds. The specific derivative, this compound, presents a unique electronic and steric profile, making it an intriguing candidate for interaction with various protein targets. The initial stages of drug discovery are often resource-intensive.[1][2][3] In silico, or computer-aided drug design (CADD), offers a powerful, cost-effective, and rapid methodology to predict and analyze the binding of small molecules to proteins, thereby prioritizing candidates for experimental validation.[4][5][6]
This guide details a complete workflow, from ligand preparation and target selection to the execution and analysis of molecular docking and molecular dynamics (MD) simulations. The objective is to elucidate the potential binding modes, affinities, and interaction dynamics of this compound, providing a foundational dataset for further lead optimization.
Foundational Concepts & Required Tools
A successful in silico study relies on the synergistic application of several computational techniques.
-
Molecular Docking: A computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein).[5][7] The primary goals are to predict the binding pose and estimate the binding affinity, often represented by a scoring function.[8][9]
-
Molecular Dynamics (MD) Simulation: A technique for simulating the physical movements of atoms and molecules over time.[10][11] Following docking, MD is crucial for assessing the stability of the predicted protein-ligand complex in a simulated physiological environment and for refining the understanding of the binding interactions.[12]
Core Software Suite:
| Software | Purpose | Type |
| PyMOL / UCSF Chimera | Molecular Visualization, Structure Preparation | Open-Source/Commercial, Free for Academia |
| Avogadro / ChemDraw | 2D/3D Ligand Sketching & Optimization | Open-Source / Commercial |
| AutoDock Vina | Molecular Docking | Open-Source |
| MGLTools | File Preparation for AutoDock Suite | Open-Source |
| GROMACS / AMBER | Molecular Dynamics Simulation | Open-Source / Commercial |
The In Silico Modeling Workflow: A Self-Validating Protocol
The strength of a computational prediction lies in the rigor of its methodology. The following workflow is designed as a self-validating system, with checkpoints to ensure the reliability of the generated data.
Step 1: Ligand Preparation
The accuracy of any simulation begins with a chemically correct and energetically favorable ligand structure.
Protocol:
-
Obtain 2D Structure: Draw this compound using chemical drawing software like ChemDraw or obtain its SMILES string from a database if available.
-
Convert to 3D: Use a program like Avogadro or Open Babel to convert the 2D structure into a 3D conformation.
-
Energy Minimization: This is a critical step. Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This ensures the ligand has realistic bond lengths and angles and is not in a high-energy, strained conformation.
-
Save in Required Format: Save the optimized structure in a .mol2 or .pdb format, which retains 3D coordinates.
Causality Check: Why is energy minimization crucial? Docking algorithms explore the conformational space of a ligand. Starting from a low-energy, stable conformation prevents the algorithm from wasting computational time exploring unrealistic, high-energy states and increases the likelihood of finding a biologically relevant pose.
Step 2: Protein Target Selection and Preparation
As this compound is a novel compound, a specific target may not be known. A common strategy is to screen it against a panel of targets from a protein family of interest (e.g., kinases, GPCRs) or use reverse docking against a database of known structures. For this guide, we will proceed with a hypothetical target, Protein Kinase A (PDB ID: 1ATP), as a representative example.
Protocol:
-
Download Protein Structure: Obtain the crystal structure from the Protein Data Bank (PDB).[10]
-
Clean the PDB File: This is arguably the most important preparatory step.[13]
-
Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens appropriate for a physiological pH (e.g., 7.4).[17][18] This is vital for correct hydrogen bonding networks.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges).[17]
-
Define the Binding Site: Identify the active site or binding pocket. This can be inferred from the position of the co-crystallized ligand (if one was present) or by using pocket prediction algorithms.[17]
-
Generate PDBQT File: For use with AutoDock Vina, the prepared protein must be converted to the PDBQT format, which includes charge and atom type information.[19][20] This is typically done using scripts from MGLTools.[19]
Trustworthiness Check: How can you trust your prepared protein structure? A robust validation step is to take the original co-crystallized ligand (that was removed in step 2), prepare it, and re-dock it into the binding site. A successful docking protocol should reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically <2.0 Å.[8][21]
Step 3: Molecular Docking with AutoDock Vina
Molecular docking predicts the binding conformation and provides a score to estimate binding affinity.[1][19]
Protocol:
-
Prepare Ligand PDBQT: Similar to the receptor, convert the prepared .mol2 or .pdb ligand file into the .pdbqt format using AutoDock Tools. This step defines rotatable bonds, which is crucial for flexible ligand docking.[17]
-
Define the Search Space (Grid Box): Create a configuration file (conf.txt). This text file specifies the coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of a cube that encompasses the entire binding site.[22][23][24] The box must be large enough to allow the ligand to rotate freely but small enough to focus the search and save computational time.
-
Run Vina: Execute the docking simulation from the command line.[19][22]
-
Review Output: Vina will generate two key files:
Step 4: Analysis of Docking Results
Interpreting docking results requires more than just looking at the top score.[8]
Protocol:
-
Analyze Binding Affinity: The binding affinity score is the primary quantitative output. It's a free energy change (ΔG) estimation; more negative values indicate stronger predicted binding.[8] Compare the scores of different poses and, if screening multiple ligands, their relative rankings.
-
Visualize Binding Poses: Load the receptor PDBQT and the output out.pdbqt file into PyMOL or Chimera.[23] Visually inspect the top-ranked poses.
-
Identify Key Interactions: Analyze the interactions between the ligand and the protein's active site residues.[8][21] Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often a major driving force for binding.
-
Pi-Pi Stacking or Cation-Pi Interactions: Common with aromatic systems.
-
Halogen Bonds: The bromine and chlorine on the ligand could participate in these interactions.
-
Expertise Check: Is the top-scoring pose always the correct one? Not necessarily. The scoring functions are approximations.[9] A pose that has a slightly lower score but forms more chemically sensible interactions (e.g., hydrogen bonds with known critical residues) might be more biologically relevant. Visual inspection and scientific judgment are paramount.[26]
| Pose ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Interaction Types |
| 1 | -9.2 | LEU25, VAL33, LYS81, GLU95 | Hydrophobic, H-Bond, Halogen |
| 2 | -8.9 | LEU25, VAL33, ASP190 | Hydrophobic, H-Bond |
| 3 | -8.5 | TYR45, PHE180 | Pi-Pi Stacking |
Step 5: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation assesses the stability of this snapshot over time in a more realistic, solvated environment.[12][27]
Protocol (Using GROMACS):
-
Prepare Topology Files: Generate a topology file for the protein (using a GROMACS tool like pdb2gmx) and the ligand (often requiring a separate tool like antechamber or a parameter server). The topology file describes the force field parameters for every atom.[10][11]
-
Combine Protein-Ligand Complex: Merge the coordinate files of the top-ranked docked pose and the protein.
-
Define Simulation Box: Place the complex in a simulation box of a defined shape (e.g., cubic).[10]
-
Solvation: Fill the box with water molecules (e.g., TIP3P water model).
-
Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[10]
-
Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove steric clashes.
-
Equilibration: Perform two phases of equilibration:
-
NVT (Canonical Ensemble): Heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to settle around the complex.
-
NPT (Isothermal-Isobaric Ensemble): Bring the system to the target pressure (e.g., 1 bar) while keeping the temperature constant. This ensures the correct density.
-
-
Production Run: Run the simulation for a desired length of time (e.g., 50-100 nanoseconds) to collect trajectory data for analysis.[10]
Step 6: Post-MD Analysis
The output of an MD run is a trajectory file containing atomic coordinates at many points in time. Analysis reveals the dynamic behavior of the complex.
Key Analyses:
-
Root-Mean-Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateaued RMSD for both suggests the complex is stable. A continuously rising ligand RMSD indicates it may be unbinding.[8][21]
-
Hydrogen Bond Analysis: Track the number and duration of specific hydrogen bonds identified during docking. This confirms whether these key interactions are maintained throughout the simulation.
-
Binding Free Energy Calculation (MM/PBSA or MM/GBSA): These methods provide a more accurate estimation of binding free energy than docking scores by averaging over multiple snapshots from the MD trajectory.[[“]]
Conclusion and Future Directions
This guide outlines a rigorous, multi-step in silico workflow to probe the interactions of this compound with protein targets. By combining molecular docking to predict binding modes and molecular dynamics to assess complex stability, researchers can generate robust hypotheses about the compound's mechanism of action. The results, including predicted binding affinity, key interacting residues, and dynamic stability, provide a solid foundation for guiding subsequent experimental validation, such as in vitro binding assays and structure-activity relationship (SAR) studies. This computational-first approach significantly accelerates the drug discovery pipeline by prioritizing the most promising molecular candidates for synthesis and testing.[1][2]
References
- Consensus. (n.d.). What are the methods for predicting protein-ligand binding affinity?
- ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results?
- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025, October 6).
- InsilicoSci. (2025, April 1). Molecular Dynamics Simulation with GROMACS: A Beginner's Tutorial. YouTube.
- AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. (2026, February 10).
- Frontiers. (2022, December 16). Machine learning methods for protein-protein binding affinity prediction in protein design.
- GitHub. (n.d.). Self explained tutorial for molecular dynamics simulation using gromacs.
- Moonlight. (n.d.). [Literature Review] Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches.
- Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
- Molecular Docking Tutorial. (n.d.).
- Session 4: Introduction to in silico docking. (n.d.).
- GitHub. (n.d.). A simple tutorial for using Autodock Vina to find the ligand binding pose.
- Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024, September 18). YouTube.
- BioSoft. (n.d.). PyMOL Tutorial.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- EMBL-EBI. (n.d.). GROMACS tutorial | Biomolecular simulations.
- Tutorial – AutoDock Vina. (2020, December 4).
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- From Proteins to Ligands: Decoding Deep Learning Methods for Binding Affinity Prediction. (2024, April 8).
- A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. (2024, September 23). YouTube.
- Galaxy Training!. (2019, October 19). Protein-ligand docking.
- GROMACS Tutorials. (n.d.).
- PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024, December 5). YouTube.
- Introduction to Molecular Dynamics - the GROMACS tutorials!. (n.d.).
- Fitzkee Lab @ Mississippi State. (n.d.). A Beginner's Guide to Molecular Visualization Using PyMOL.
- Jones, D. (n.d.). A Simple Tutorial for PyMOL: - Visualising Proteins Using Molecular Graphics. School of Biosciences, Cardiff University.
- Autodock Vina Tutorial - Molecular Docking. (2020, December 17). YouTube.
- Eagon Research Group. (n.d.). Vina Docking Tutorial. California Polytechnic State University.
- Rizzo_Lab. (2024, May 6). 2024 AMBER tutorial 1 with PDBID 2ITO.
- Schrödinger. (n.d.). Visualizing science with PyMOL 3.
- PMC. (n.d.). In Silico Structure-Based Approaches to Discover Protein-Protein Interaction-Targeting Drugs.
- ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking.
- CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
- UCSF DOCK. (2025, June 6). Tutorial: Prepping Molecules.
- HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025, March 28). YouTube.
- AMBER-hub. (n.d.). Tutorials.
- ResearchGate. (2025, August 10). A tutorial for molecular dynamics simulations using Amber package.
- PMC. (n.d.). A Guide to In Silico Drug Design.
- ResearchGate. (2019, December 14). In-Silico Drug Discovery using Protein-Small Molecule Interaction.
- AMBER Protein-ligand complex MD Setup tutorial using BioExcel Building Blocks (biobb). (n.d.).
- Protein-ligand Docking tutorial using BioExcel Building Blocks (PDBe REST-API Version). (n.d.).
- PubMed. (2017, April 15). The in silico identification of small molecules for protein-protein interaction inhibition in AKAP-Lbc-RhoA signaling complex.
- Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
- ResearchGate. (2019, September 20). Molecular docking proteins preparation.
- Pharma Excipients. (2023, February 5). A Guide to In Silico Drug Design.
- CECAM. (n.d.). Tutorial for the AMBER set of modelling tools.
- ACS Publications. (2024, August 28). Predicting the Binding of Small Molecules to Proteins through Invariant Representation of the Molecular Structure | Journal of Chemical Information and Modeling.
- Indian Biological Sciences and Research Institute (IBRI). (2025, April 14). in-silico drug designing: revolutionizing the future of drug discovery.
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- Longdom Publishing. (n.d.). Developing In Silico Models of Protein-Protein Interactions (PPIs).
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-7-chlorothieno[2,3-c]pyridine
Abstract
These application notes provide a comprehensive guide for the synthesis of 4-Bromo-7-chlorothieno[2,3-c]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The thieno[2,3-c]pyridine scaffold is a core component in various kinase inhibitors and other biologically active molecules. This document outlines a proposed multi-step synthetic route, starting from commercially available materials. Detailed, step-by-step protocols for each reaction are provided, along with insights into the rationale behind the experimental choices. The protocols are designed to be self-validating, with clear guidance on reaction monitoring and product characterization. Visual aids in the form of reaction schemes and workflow diagrams are included to enhance understanding. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Thieno[2,3-c]pyridines
The thieno[2,3-c]pyridine heterocyclic system is a crucial pharmacophore in modern drug discovery. Its rigid, planar structure and the presence of nitrogen and sulfur heteroatoms allow for diverse molecular interactions with biological targets. Thienopyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anticoagulant effects.[1][2] Specifically, the thieno[2,3-c]pyridine isomer has garnered attention for its presence in the core structure of various kinase inhibitors.[1] The targeted compound, this compound, with its distinct halogenation pattern, presents a valuable scaffold for further functionalization through cross-coupling reactions, making it a versatile intermediate for the synthesis of compound libraries in drug discovery campaigns.
Proposed Synthetic Strategy
The synthesis of this compound can be approached through a multi-step sequence. A logical and efficient strategy involves the initial construction of the thieno[2,3-c]pyridine core, followed by sequential halogenation at the 4- and 7-positions. This approach allows for controlled introduction of the halogen atoms. An alternative strategy involves building the thiophene ring onto a pre-functionalized pyridine derivative.[3]
The proposed synthetic route is depicted in the workflow diagram below:
Figure 1: Proposed workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of Thieno[2,3-c]pyridine
The initial step involves the construction of the core thieno[2,3-c]pyridine scaffold. A reliable method for this is the cyclization of a Schiff base formed from 2-thiophenecarboxaldehyde and aminoacetaldehyde dimethyl acetal.[3]
Protocol:
-
Schiff Base Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-thiophenecarboxaldehyde (1.0 eq) in toluene.
-
Add aminoacetaldehyde dimethyl acetal (1.1 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
-
Cyclization:
-
To the cooled reaction mixture containing the Schiff base, add polyphosphoric acid (PPA) (10 eq by weight).
-
Heat the mixture to 120-130 °C with vigorous stirring.
-
Maintain the temperature for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure thieno[2,3-c]pyridine.
-
| Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount (for 10 mmol scale) |
| 2-Thiophenecarboxaldehyde | 1.0 | 112.14 | 1.12 g |
| Aminoacetaldehyde dimethyl acetal | 1.1 | 105.14 | 1.16 g |
| p-Toluenesulfonic acid | 0.05 | 172.20 | 86 mg |
| Polyphosphoric acid | 10x wt. | - | ~11 g |
Table 1: Reagents for the synthesis of thieno[2,3-c]pyridine.
Step 2: N-Oxidation of Thieno[2,3-c]pyridine
Selective halogenation at the 7-position is facilitated by prior N-oxidation of the pyridine ring. This enhances the reactivity of the C7 position.
Protocol:
-
In a clean, dry round-bottom flask, dissolve the thieno[2,3-c]pyridine (1.0 eq) from Step 1 in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Continue stirring for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield thieno[2,3-c]pyridine N-oxide.
Step 3: Chlorination at the 7-position
The N-oxide is then chlorinated at the 7-position using a standard chlorinating agent.
Protocol:
-
In a round-bottom flask, place the thieno[2,3-c]pyridine N-oxide (1.0 eq) from Step 2.
-
Carefully add phosphorus oxychloride (POCl₃) (5.0 eq) at 0 °C.
-
Heat the mixture to reflux (approximately 100-110 °C) for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 7-chlorothieno[2,3-c]pyridine.
Step 4: Bromination at the 4-position
The final step is the selective bromination at the 4-position of the 7-chlorothieno[2,3-c]pyridine.
Protocol:
-
Dissolve 7-chlorothieno[2,3-c]pyridine (1.0 eq) in a suitable solvent such as concentrated sulfuric acid at 0 °C.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product, this compound, by column chromatography or recrystallization.
Figure 2: Simplified mechanism of electrophilic bromination at the 4-position.
Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the structure and substitution pattern.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the presence of bromine and chlorine isotopes.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care.
-
Concentrated sulfuric acid is a strong acid and oxidizing agent. Handle with appropriate care.
-
m-CPBA is a potentially explosive oxidizing agent. Avoid grinding and handle with care.
Conclusion
This document provides a detailed, though proposed, synthetic route for the preparation of this compound. The described protocols are based on established chemical transformations for this class of compounds. By following these guidelines, researchers can synthesize this valuable building block for applications in medicinal chemistry and drug discovery.
References
-
Goksen, U., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistrySelect. Available at: [Link]
-
Goksen, U., et al. (2022). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. PMC. Available at: [Link]
-
Request PDF. A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. Available at: [Link]
Sources
Application Note: Orthogonal Functionalization of 4-Bromo-7-chlorothieno[2,3-c]pyridine for Kinase Inhibitor Discovery
This Application Note is structured to guide medicinal chemists and drug discovery scientists through the strategic use of 4-Bromo-7-chlorothieno[2,3-c]pyridine as a privileged scaffold for kinase inhibitor development.
Executive Summary & Strategic Rationale
The thieno[2,3-c]pyridine core is a bioisostere of quinoline and isoquinoline, offering distinct physicochemical advantages in drug design, including altered dipole moments and hydrogen bond acceptor capabilities. Specifically, the 4-bromo-7-chloro derivative (CAS: 28948-58-5 derivative) represents a "Goldilocks" intermediate for diversity-oriented synthesis (DOS) due to its orthogonal reactivity profile .
Why This Scaffold?
-
ATP-Mimicry: The bicyclic heteroaromatic system effectively mimics the adenine ring of ATP, making it an ideal Type I kinase inhibitor scaffold.
-
Vector Positioning:
-
C4-Position (Bromine): Located in the "hinge-binding" vector. Ideal for introducing aryl/heteroaryl groups that form crucial hydrogen bonds with the kinase hinge region (e.g., Glu/Cys residues).
-
C7-Position (Chlorine): Located at the "solvent front" (alpha to the pyridine nitrogen). Ideal for introducing solubilizing groups (morpholines, piperazines) via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig coupling.
-
Chemo-Selectivity Guide: The "Br vs. Cl" Logic
Success with this building block relies on exploiting the reactivity difference between the C4-Bromine and C7-Chlorine atoms.
| Position | Substituent | Electronic Environment | Reactivity Profile | Recommended Order |
| C4 | Bromine | Weaker C-Hal bond; High oxidative addition rate with Pd(0). | Step 1: Suzuki/Stille Coupling | |
| C7 | Chlorine | Electron-deficient due to inductive effect of N; High SNAr susceptibility. | Step 2: SNAr or Buchwald Coupling |
Critical Insight: Attempting SNAr as the first step can be risky. While C7 is activated, the C4-Br can also undergo displacement under forcing conditions, leading to regioisomeric mixtures. The most robust workflow is Palladium-catalyzed C-C bond formation at C4 first , followed by C-N bond formation at C7 .
Visual Workflow (DOT Diagram)
Figure 1: The sequential functionalization strategy exploits the higher lability of the C4-Br bond towards Palladium(0) to install the hinge binder, followed by exploitation of the electron-deficient C7 position for solubilizing group installation.
Detailed Experimental Protocols
Protocol A: C4-Selective Suzuki-Miyaura Coupling (Hinge Binder Installation)
Objective: To install an aryl or heteroaryl group at the C4 position while leaving the C7-chloride intact.
Reagents:
-
This compound (1.0 eq)
-
Aryl Boronic Acid/Ester (1.1 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq) — Preferred for steric tolerance and stability.
-
Base: 2M Na₂CO₃ (aqueous) (3.0 eq)
-
Solvent: 1,4-Dioxane (0.1 M concentration)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the thienopyridine scaffold, boronic acid, and Pd catalyst.
-
Inert Atmosphere: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and dehalogenation.
-
Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.
-
Reaction: Heat to 80–90°C for 2–4 hours (or 110°C for 30 min in microwave).
-
Note: Do not exceed 100°C for prolonged periods to avoid activating the C7-chloride.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The product is usually the major spot; unreacted bromide is more non-polar.
Self-Validation Check:
-
¹H NMR: Look for the disappearance of the C4-proton signal (if comparing to de-brominated byproduct) or the shift of the thienopyridine core protons. The C7-Cl moiety should remain silent/unchanged.
Protocol B: C7-Selective Nucleophilic Substitution (Solubilizing Tail)
Objective: To displace the C7-chloride with an amine (e.g., N-methylpiperazine, morpholine).
Method 1: SNAr (For nucleophilic amines)
-
Reagents: C4-substituted intermediate (1.0 eq), Amine (3.0–5.0 eq), DMSO or NMP (0.2 M).
-
Conditions: Heat to 100–120°C in a sealed tube for 12–24 hours.
-
Workup: Pour into water. If the product precipitates, filter it. If not, extract with DCM.
-
Note: The thienopyridine nitrogen activates the C7 position (alpha-halo), making this facile for cyclic secondary amines.
Method 2: Buchwald-Hartwig (For anilines or hindered amines)
-
Reagents: Intermediate (1.0 eq), Amine (1.2 eq), Cs₂CO₃ (2.0 eq).
-
Catalyst System: Pd₂(dba)₃ (0.05 eq) + XPhos or BINAP (0.1 eq).
-
Solvent: Toluene or 1,4-Dioxane.
-
Conditions: 100°C overnight under Argon.
Case Study: Designing a TBK1 Inhibitor
Target: TANK-binding kinase 1 (TBK1) Therapeutic Area: Immuno-oncology (STING pathway modulation).
Design Logic:
-
Hinge Binder (C4): TBK1 inhibitors often require a hydrogen bond donor/acceptor pair in the hinge.
-
Selection:3-aminopyridine-5-yl or indol-5-yl .
-
Synthesis: Use Protocol A with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
-
-
Solvent Interaction (C7): The ribose pocket/solvent front requires solubility.
-
Selection:4-methylpiperazin-1-yl .
-
Synthesis: Use Protocol B (Method 1) with N-methylpiperazine.
-
Structural Biology Visualization (DOT Diagram)
Figure 2: Conceptual binding mode of a thieno[2,3-c]pyridine inhibitor. The C4 substituent anchors to the hinge, while the C7 substituent extends into the solvent, improving pharmacokinetic properties.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Catalyst Poisoning | Thiophene sulfur coordinating to Pd. | Use bidentate ligands (dppf, Xantphos) which are more resistant to displacement by sulfur than monodentate phosphines (PPh₃). |
| Dehalogenation | Overheating or hydride source present.[1] | Ensure solvent is dry/degassed. Avoid alcohols (EtOH) in the Suzuki step if dehalogenation is observed; switch to DMF/Water or Toluene. |
| Regio-scrambling | Reaction at C7 during Suzuki. | Lower the temperature (<90°C). Ensure the Boronic acid is added slowly. Verify the starting material purity (ensure no 4,7-dibromo analog). |
| Low Yield in SnAr | Poor nucleophilicity or steric hindrance. | Switch to Protocol B (Buchwald-Hartwig). Add a Lewis Acid (e.g., ZnCl₂) to activate the pyridine nitrogen if avoiding Pd. |
References
-
Thienopyridine Scaffold Utility
-
Litvinov, V. P. (2004). "Thienopyridines: synthesis, properties, and biological activity." Russian Chemical Reviews. Link
-
-
Kinase Inhibitor Design (TBK1/Aurora)
-
Laufer, S. A., et al. (2018).[2] "Design and Synthesis of Thieno[2,3-c]pyridine Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual citation for scaffold class).
- Note: Specific 4-bromo-7-chloro derivatives are often covered in patent literature for "Bicyclic Heteroarom
-
-
Palladium Coupling Regioselectivity
-
Strotman, N. A., et al. (2010). "Catalyst-Controlled Regioselective Suzuki Couplings on Poly-halo-heterocycles." Journal of the American Chemical Society. Link
-
-
Synthetic Protocols (SnAr vs Pd)
-
Roughley, S. D., & Jordan, A. M. (2011). "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Journal of Medicinal Chemistry. Link
-
(Note: While specific papers solely dedicated to "this compound" are rare in open literature, the chemistry described above is derived from the established reactivity principles of 2,4-dihalopyridines and thienopyridines as cited in standard heterocyclic chemistry texts and comparable patent applications for TBK1/IKKε inhibitors.)
Sources
Application Notes & Protocol: Strategic Functionalization of the Thieno[2,3-c]pyridine Ring System
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds and advanced materials.[1][2][3] As a bioisostere of quinoline, it is featured in molecules with activities ranging from anticoagulant and anticancer to kinase inhibition and antimicrobial effects.[1][3] The synthetic derivatization of this ring system is paramount for structure-activity relationship (SAR) studies and the development of novel chemical entities. This guide provides a detailed overview of the strategic functionalization of the thieno[2,3-c]pyridine core, explaining the underlying principles of its reactivity and offering detailed, actionable protocols for key transformations.
Understanding the Reactivity of the Thieno[2,3-c]pyridine Core
The functionalization strategy for the thieno[2,3-c]pyridine system is dictated by the electronic nature of the fused rings. The thiophene ring is electron-rich and thus predisposed to electrophilic aromatic substitution (EAS) , while the pyridine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) , particularly when activated by a good leaving group.
-
Electrophilic Attack: The electron-donating sulfur atom directs electrophiles primarily to the C2 and C3 positions of the thiophene ring. The precise location is often substrate- and condition-dependent.
-
Nucleophilic Attack: The electron-withdrawing nitrogen atom deactivates the pyridine ring towards electrophiles but activates it for nucleophilic attack at the C4 and C7 positions.[4][5] This reactivity is exploited by installing a halogen at these positions, which can then be displaced or used in cross-coupling reactions.[6]
-
Deprotonation/Metalation: The acidity of the C-H bonds is also differentiated. The C2 proton on the thiophene ring is often the most acidic, providing a site for regioselective deprotonation and subsequent reaction with electrophiles.[6]
The following diagram illustrates the primary sites of reactivity on the unsubstituted thieno[2,3-c]pyridine core.
Caption: Regioselectivity map of the thieno[2,3-c]pyridine ring system.
Strategic Functionalization Protocols
Modern synthetic chemistry offers several powerful methods to functionalize the thieno[2,3-c]pyridine scaffold. The choice of strategy depends on the desired position and the nature of the substituent to be introduced.
Halogenation: Gateway to Cross-Coupling
Introducing a halogen atom (Br or Cl) onto the scaffold is a cornerstone strategy, as it provides a versatile handle for subsequent palladium-catalyzed cross-coupling reactions.
Protocol 1: Regioselective Bromination at C7
This protocol leverages N-oxidation to direct bromination exclusively to the C7 position of the pyridine ring.
-
Principle: The pyridine nitrogen is first oxidized to an N-oxide. This modification increases the electron density of the pyridine ring and directs electrophilic attack. Subsequent treatment with a bromine source like POBr₃ installs the bromine at the C7 position.[6]
-
Materials & Reagents:
Reagent Formula M.W. Role Thieno[2,3-c]pyridine C₇H₅NS 135.19 Starting Material m-CPBA C₇H₅ClO₃ 172.57 Oxidizing Agent POBr₃ Br₃OP 286.69 Brominating Agent Dichloromethane (DCM) CH₂Cl₂ 84.93 Solvent | Chloroform | CHCl₃ | 119.38 | Solvent |
-
Step-by-Step Procedure:
-
N-Oxidation: Dissolve thieno[2,3-c]pyridine (1.0 eq) in DCM. Cool the solution to 0 °C. Add m-CPBA (1.2 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Work-up (Oxidation): Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃, followed by saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-oxide.
-
Bromination: To the crude N-oxide, add chloroform and POBr₃ (2.0-3.0 eq). Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours.
-
Work-up (Bromination): Cool the reaction to room temperature and carefully pour it over crushed ice. Neutralize with a saturated aqueous solution of NaHCO₃. Extract with DCM (3x), combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain 7-bromothieno[2,3-c]pyridine.
-
Palladium-Catalyzed Cross-Coupling Reactions
With halogenated thienopyridines in hand, a vast array of functionalities can be introduced via cross-coupling. The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds.
Protocol 2: Suzuki-Miyaura Coupling at C7
This protocol describes the coupling of 7-bromothieno[2,3-c]pyridine with an arylboronic acid.
-
Principle: In the presence of a palladium catalyst, a base, and a suitable ligand, the 7-bromo derivative undergoes oxidative addition to the Pd(0) species. Following transmetalation with the boronic acid and reductive elimination, the desired C-C coupled product is formed, and the catalyst is regenerated.
-
Materials & Reagents:
Reagent Formula M.W. Role 7-Bromothieno[2,3-c]pyridine C₇H₄BrNS 214.08 Electrophile Arylboronic Acid ArB(OH)₂ Varies Nucleophile Pd(PPh₃)₄ C₇₂H₆₀P₄Pd 1155.56 Catalyst Na₂CO₃ Na₂CO₃ 105.99 Base 1,4-Dioxane C₄H₈O₂ 88.11 Solvent | Water | H₂O | 18.02 | Co-solvent |
-
Step-by-Step Procedure:
-
To a reaction vessel, add 7-bromothieno[2,3-c]pyridine (1.0 eq), the arylboronic acid (1.2 eq), Na₂CO₃ (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents, 1,4-dioxane and water (typically a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 8-16 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude residue by flash column chromatography to yield the 7-arylthieno[2,3-c]pyridine product.
-
The following workflow diagram illustrates the general sequence from the parent heterocycle to a functionalized analog via halogenation and Suzuki coupling.
Caption: Workflow for C7-arylation of thieno[2,3-c]pyridine.
Direct C-H Functionalization
A more modern and atom-economical approach involves the direct activation of C-H bonds, bypassing the need for pre-functionalization (e.g., halogenation). Palladium-catalyzed direct C-H arylation has been successfully applied to thienopyridine systems.[7]
Protocol 3: Direct C-H Arylation at C3
-
Principle: This method utilizes a palladium catalyst to directly couple an aryl halide with a C-H bond of the thienopyridine. The regioselectivity can be controlled by the choice of catalyst, ligand, and reaction conditions, often favoring the electron-rich thiophene ring.[7]
-
Materials & Reagents:
Reagent Formula M.W. Role Thieno[2,3-c]pyridine C₇H₅NS 135.19 Starting Material Aryl Bromide ArBr Varies Coupling Partner Pd(OAc)₂ C₄H₆O₄Pd 224.50 Catalyst K₂CO₃ K₂CO₃ 138.21 Base | Toluene | C₇H₈ | 92.14 | Solvent |
-
Step-by-Step Procedure:
-
In a sealed reaction tube, combine thieno[2,3-c]pyridine (1.0 eq), the aryl bromide (1.5 eq), Pd(OAc)₂ (0.1 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the mixture to 110-130 °C for 18-24 hours.
-
Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography to afford the 3-arylthieno[2,3-c]pyridine.
-
Summary of Functionalization Strategies
The table below summarizes the primary strategies for introducing substituents at different positions of the thieno[2,3-c]pyridine core.
| Position(s) | Primary Strategy | Key Reaction Types | Rationale |
| C2, C3 | Electrophilic Aromatic Substitution / C-H Activation | Halogenation, Nitration, Acylation, Direct Arylation | The thiophene ring is electron-rich and susceptible to electrophilic attack and direct C-H activation.[7] |
| C4, C7 | Nucleophilic Aromatic Substitution / Cross-Coupling | SNAr with amines/alkoxides, Suzuki, Sonogashira, Buchwald-Hartwig | The pyridine ring is electron-deficient, activating these positions for nucleophilic displacement or metal-catalyzed couplings once halogenated.[4][6] |
| N6 (Pyridine-N) | N-Alkylation / N-Oxidation | Reaction with alkyl halides, Oxidation with peroxy acids | The nitrogen lone pair is nucleophilic and can be readily alkylated or oxidized to modulate the ring's electronic properties. |
Conclusion
The functionalization of the thieno[2,3-c]pyridine ring system is a well-established yet evolving field. By understanding the intrinsic electronic properties of the scaffold, chemists can employ a range of strategic reactions—from classical electrophilic substitutions to modern palladium-catalyzed cross-couplings and C-H activations—to generate a diverse library of derivatives. The protocols outlined in this guide serve as a practical starting point for researchers aiming to explore the chemical space of this important pharmacophore.
References
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Gürsoy, E. A., & Tutar, A. (2025). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. ChemistryOpen. [Link]
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Beteck, R. M., et al. (2019). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules. [Link]
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Tolkunov, V. V., et al. (1995). Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. Chemistry of Heterocyclic Compounds. [Link]
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Tolkunov, S. V., et al. (1991). Electrophilic substitution in benzo[b]thieno[2,3-c]pyridine. Acylation. Chemistry of Heterocyclic Compounds. [Link]
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Gürsoy, E. A., & Tutar, A. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. ChemistryOpen. [Link]
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Hussein, A. H. M., et al. (2009). Synthesis of new functionalized thieno[2,3-b]pyridines. Semantic Scholar. [Link]
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Request PDF on ResearchGate. (n.d.). A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
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Fernández, G. (n.d.). Electrophilic substitution on pyridine. Organic Chemistry. [Link]
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Fernández, G. (n.d.). Nucleophilic substitution reactions in pyridine. Organic Chemistry. [Link]
-
LIRIAS. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation. [Link]
-
Not Vot. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
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Application Notes and Protocols for High-Throughput Screening of 4-Bromo-7-chlorothieno[2,3-c]pyridine Derivatives
Introduction: The Therapeutic Potential of Thieno[2,3-c]pyridines
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized as a bio-isostere of purines and pyrimidines. This structural mimicry allows derivatives of this class to interact with a wide array of biological targets, particularly protein kinases and chaperone proteins, which are pivotal in cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, most notably cancer. Recent studies have highlighted the potential of thieno[2,3-c]pyridine derivatives as potent inhibitors of targets such as Heat Shock Protein 90 (Hsp90) and Phosphoinositide 3-kinases (PI3Ks), making them attractive candidates for novel therapeutic development.[1]
The successful progression of a drug discovery campaign hinges on the ability to rapidly and accurately screen large libraries of compounds to identify promising "hits." High-Throughput Screening (HTS) provides the necessary automation and miniaturization to interrogate vast chemical spaces efficiently.[2] This guide provides detailed application notes and protocols for robust HTS assays tailored for the discovery and characterization of inhibitors from a 4-Bromo-7-chlorothieno[2,3-c]pyridine-based chemical library.
Guiding Philosophy: A Multi-Faceted Screening Approach
A successful HTS cascade for kinase and chaperone inhibitors should not rely on a single assay. Instead, a multi-pronged approach, incorporating both biochemical and cell-based assays, is crucial for identifying true hits and filtering out false positives. This guide will detail a primary biochemical screen to identify direct target binders and a secondary cell-based assay to assess cellular potency and cytotoxicity.
Primary Screening: Biochemical Assays for Direct Target Engagement
For primary screening, the goal is to identify compounds that directly interact with the purified target protein. Homogeneous assays, which do not require separation of bound and free components, are ideal for HTS due to their simplicity and speed. We will focus on two powerful, non-radioactive, mix-and-read technologies: Fluorescence Polarization (FP) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay).
Protocol 1: Fluorescence Polarization (FP) Competition Assay for Kinase/Hsp90 Inhibition
Principle of the Assay:
Fluorescence Polarization is a powerful technique for monitoring molecular interactions in solution.[3] In this competitive binding assay, a fluorescently labeled ligand (tracer) with known affinity for the target protein is used. When the tracer is unbound, it tumbles rapidly in solution, and when excited with polarized light, the emitted light is depolarized. Upon binding to the much larger target protein, the tracer's rotation slows significantly, resulting in a high degree of polarized emitted light. Unlabeled inhibitor compounds from the screening library will compete with the tracer for binding to the target. This displacement of the tracer leads to a decrease in fluorescence polarization, which is proportional to the inhibitor's binding affinity.
Experimental Workflow for FP-Based Kinase/Hsp90 Assay
Caption: Workflow for FP-based HTS from development to hit identification.
Detailed Step-by-Step Protocol (384-well format):
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20. The optimal buffer composition should be determined during assay development.
-
Target Protein: Dilute the purified kinase or Hsp90 to a 2X working concentration in Assay Buffer. The final concentration should ideally be at or below the Kd of the tracer to ensure assay sensitivity.
-
FP Tracer: Dilute the fluorescently labeled tracer (e.g., a known inhibitor conjugated to a fluorophore) to a 2X working concentration in Assay Buffer. The final concentration is typically low nanomolar and should be optimized to give a robust signal.
-
Test Compounds: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO. From this, create a serial dilution plate.
-
-
Assay Procedure:
-
Using an automated liquid handler, dispense 50 nL of each test compound solution into the wells of a low-volume, black, 384-well microplate.
-
Add 10 µL of the 2X target protein solution to each well.
-
Add 10 µL of the 2X FP tracer solution to each well. The final reaction volume is 20 µL.
-
Controls:
-
Negative Control (High Polarization): Wells containing target protein, tracer, and DMSO (no inhibitor).
-
Positive Control (Low Polarization): Wells containing tracer and DMSO (no target protein).
-
-
Seal the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes), protected from light. The incubation time should be sufficient to reach binding equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Data Analysis and Interpretation:
The primary metric for assay quality is the Z'-factor, which should be ≥ 0.5 for a robust HTS assay.[1][4]
| Parameter | Formula | Acceptable Value |
| Z'-Factor | 1 - ( (3 * (SDhigh + SDlow)) / |Meanhigh - Meanlow| ) | ≥ 0.5 |
| Assay Window (ΔmP) | Meanhigh - Meanlow | As large as possible |
-
Hit Identification: Compounds that cause a significant decrease in the FP signal (e.g., >3 standard deviations from the negative control mean) are considered primary hits.
Expert Insights & Causality:
-
Choice of Tracer: The tracer should be a small molecule with high affinity for the target to maximize the change in molecular volume upon binding. For Hsp90, fluorescently labeled geldanamycin is a common choice.[2][5]
-
Minimizing Interference: Using a far-red tracer can minimize interference from autofluorescent library compounds, as fewer "drug-like" molecules fluoresce at longer wavelengths.[6]
-
DMSO Tolerance: It is crucial to determine the assay's tolerance to DMSO, as high concentrations can denature proteins or interfere with binding. Most FP assays are robust up to 1-5% DMSO.[7]
Protocol 2: AlphaScreen® Assay for Kinase Inhibition
Principle of the Assay:
AlphaScreen® is a bead-based, non-radioactive, homogeneous assay technology ideal for detecting biomolecular interactions.[8] The assay utilizes two types of hydrogel-coated beads: a Donor bead and an Acceptor bead. When in close proximity (within ~200 nm), excitation of the Donor bead at 680 nm produces singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. For a kinase assay, a biotinylated substrate peptide is captured by streptavidin-coated Donor beads. A phospho-specific antibody is conjugated to Protein A-coated Acceptor beads. When the kinase phosphorylates the substrate, the antibody recognizes the phospho-group, bringing the Donor and Acceptor beads together and generating a signal. Inhibitors prevent this phosphorylation, leading to a decrease in the AlphaScreen® signal.
Experimental Workflow for AlphaScreen® Kinase Assay
Caption: Principle of the AlphaScreen® kinase inhibition assay.
Detailed Step-by-Step Protocol (384-well format):
-
Reagent Preparation:
-
Kinase Reaction Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Kinase: Dilute the purified kinase in Kinase Reaction Buffer to a 4X working concentration.
-
Substrate/ATP Mix: Prepare a 4X solution of the biotinylated peptide substrate and ATP in Kinase Reaction Buffer. The ATP concentration should be at or near its Km for the kinase to ensure sensitivity to competitive inhibitors.
-
Test Compounds: Prepare compound plates as described in the FP protocol.
-
-
Assay Procedure:
-
Dispense 5 µL of the test compound (or DMSO for controls) into the wells of a white, 384-well microplate.
-
Add 5 µL of the 4X Kinase solution.
-
Initiate the kinase reaction by adding 10 µL of the 4X Substrate/ATP mix.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection:
-
Prepare a 1X "Stop/Detection Mix" containing the phospho-specific antibody and the Acceptor beads in an appropriate buffer. Add this to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the Streptavidin Donor beads.
-
Incubate for another 30-60 minutes in the dark.
-
-
Read the plate on an AlphaScreen®-capable plate reader.
-
Data Analysis and Interpretation:
-
Assay Quality: As with the FP assay, calculate the Z'-factor to ensure the assay is robust for HTS (Z' ≥ 0.5).
-
Hit Identification: Hits are identified as compounds that significantly reduce the AlphaScreen® signal.
Expert Insights & Causality:
-
Assay Flexibility: The AlphaScreen® platform is highly versatile and can be adapted for various enzyme classes and protein-protein interactions.[9]
-
Signal Amplification: The technology's signal amplification cascade provides high sensitivity, often allowing for lower reagent concentrations compared to other methods.[10]
-
Counter-screens: It is essential to perform counter-screens to identify compounds that interfere with the AlphaScreen® beads or the detection chemistry, which can be a source of false positives.[9]
Secondary Screening: Cell-Based Assays for Biological Relevance
After identifying primary hits from biochemical screens, it is crucial to assess their activity in a cellular context. Cell-based assays provide valuable information on cell permeability, off-target effects, and general cytotoxicity.
Protocol 3: MTT Cell Proliferation and Cytotoxicity Assay
Principle of the Assay:
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[11][12] Viable cells with active metabolism contain mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into a purple formazan product.[13] The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured. A decrease in the metabolic activity of the cells, and thus a reduction in the purple color, can indicate either a cytotoxic or a cytostatic effect of the test compound.
Detailed Step-by-Step Protocol (96-well format):
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., one known to be dependent on the kinase target) to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well flat-bottom plate at an optimized density (e.g., 5,000 cells/well) in a volume of 100 µL.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the hit compounds in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[11]
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Compound Handling and Potential Liabilities
Solubility and Stability:
The this compound scaffold is generally expected to have good solubility in organic solvents like DMSO. For the related compound 7-chlorothieno[2,3-c]pyridine, solubility is reported to be high in DMSO and ethanol (30 mg/mL). However, aqueous solubility may be limited.
-
Recommendation: Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO. For aqueous assay buffers, ensure the final DMSO concentration is kept low (typically ≤1%) to avoid compound precipitation.
-
Stability: Thienopyridines are generally stable under typical storage and assay conditions. However, it is good practice to store stock solutions at -20°C or -80°C and minimize freeze-thaw cycles.
Assay Interference:
Screening compounds can interfere with HTS readouts, leading to false positives or negatives.
-
Fluorescence Interference: Compounds that are intrinsically fluorescent can interfere with FP assays. This is a key reason to consider far-red tracers.
-
Colorimetric Interference: Colored compounds can interfere with absorbance-based assays like the MTT assay. Always include compound-only controls (no cells) to check for this.
-
Reactivity: Some compounds can react with assay reagents, particularly those containing thiol groups like DTT.
-
Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes. This can often be mitigated by including a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) in the assay buffer.
Conclusion: A Pathway to Lead Discovery
The protocols outlined in this guide provide a robust framework for the high-throughput screening of this compound derivatives. By employing a strategic combination of sensitive biochemical assays like Fluorescence Polarization and AlphaScreen® for primary screening, followed by a biologically relevant cell-based assay for secondary validation, researchers can efficiently identify and prioritize potent and cell-active inhibitors. Careful attention to assay validation, particularly the Z'-factor, and an awareness of potential compound liabilities are critical for the success of any HTS campaign. This structured approach will accelerate the journey from a promising chemical library to the discovery of novel lead compounds for therapeutic development.
References
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Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
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García-Alonso, S., et al. (2007). High-throughput screening fluorescence polarization assay for tumor-specific Hsp90. Journal of Biomolecular Screening, 12(7), 896-905. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Kim, J., et al. (2004). Development of a fluorescence polarization assay for the molecular chaperone Hsp90. Journal of Biomolecular Screening, 9(5), 375-381. [Link]
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Kumpf, J. M., et al. (2013). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology, 966, 139-159. [Link]
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BellBrook Labs. (2025, November 20). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. [Link]
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Nanomicrospheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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MDPI. (2025, January 24). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 30(3), 673. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. [Link]
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 14, 2026, from [Link]
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Macarron, R., et al. (2005). Critical review of the role of HTS in drug discovery. Drug Discovery Today, 10(22), 1533-1540. [Link]
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Eurofins Discovery. (2024, January 30). In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS. [Link]
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BMG LABTECH. (n.d.). AlphaScreen. Retrieved February 14, 2026, from [Link]
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Eglen, R. M., et al. (2008). The use of AlphaScreen technology in HTS: Current status. Current Chemical Genomics, 1, 2-10. [Link]
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National Center for Biotechnology Information. (2015, December 7). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
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Singh, J., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 687-707. [Link]
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Wu, G., et al. (2021). Trends in kinase drug discovery: targets, indications and inhibitor design. Nature Reviews Drug Discovery, 20(11), 839-861. [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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Drug Discovery and Development. (2008, May 12). High-Throughput Screening for Kinase Inhibitors. [Link]
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BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]
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National Center for Biotechnology Information. (2015, September 18). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]
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Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved February 14, 2026, from [Link]
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ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. [Link]
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Zhang, X., et al. (2009). Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. Journal of Biomolecular Screening, 14(10), 1227-1236. [Link]
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D'Andrea, L. D., et al. (2006). A fluorescence polarization assay for inhibitors of Hsp90. Analytical Biochemistry, 350(2), 230-237. [Link]
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Teng, X., et al. (2011). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 16(6), 629-635. [Link]
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Agilent Technologies. (2012, September 11). Determination of Endogenous Cellular Kinase Activity Through the Use of an Automated, High Throughput AlphaScreen-Based Assay. [Link]
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BellBrook Labs. (n.d.). Optimizing performance of Transcreener fluorescence polarization assays with the SpectraMax i3x Multi-Mode Microplate Reader. Retrieved February 14, 2026, from [Link]
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BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved February 14, 2026, from [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved February 14, 2026, from [Link]
-
BMG LABTECH. (2025, January 27). The Z prime value (Z´). [Link]
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EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved February 14, 2026, from [Link]
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SickKids Research Institute. (n.d.). Synergy Neo2 AlphaScreen, AlphaLisa & AlphaPlex. Retrieved February 14, 2026, from [Link]
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Real Research. (n.d.). MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Retrieved February 14, 2026, from [Link]
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National Center for Biotechnology Information. (2025, May 28). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]
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O'Donnell, J. C., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS Discovery, 24(3), 291-301. [Link]
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St-Gallay, S. A., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS Discovery, 22(10), 1191-1202. [Link]
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Application Note: Precision Synthesis of 4-Bromo-7-chlorothieno[2,3-c]pyridine for Organic Electronics
This Application Note is structured as a comprehensive technical guide for the synthesis and utilization of 4-Bromo-7-chlorothieno[2,3-c]pyridine , a high-value scaffold for organic electronics.[1]
Executive Summary
The thieno[2,3-c]pyridine scaffold has emerged as a critical building block in the development of n-type organic semiconductors, Organic Light-Emitting Diodes (OLEDs), and Organic Photovoltaics (OPVs). Its planar, electron-deficient nature facilitates π-π stacking and electron transport.[1]
This guide details the synthesis of This compound , a "bifunctional linchpin" molecule.[1] The presence of two distinct halogens (bromine at C4, chlorine at C7) with significantly different reactivities enables sequential, regioselective cross-coupling , allowing materials scientists to precisely engineer asymmetric conjugated systems without protecting groups.[2]
Strategic Analysis & Retrosynthesis
The Regioselectivity Advantage
In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille), the rate of oxidative addition typically follows the bond dissociation energy: C-I > C-Br > C-Cl .[1][3][4]
-
Position C4 (Bromine): Reactive site.[5] Under standard conditions (Pd(PPh3)4, 60-80°C), this position couples first.[2]
-
Position C7 (Chlorine): Latent site. Remains intact during the first coupling; requires specialized ligands (e.g., Buchwald biarylphosphines) or higher temperatures to activate.[2]
Retrosynthetic Pathway
The synthesis is designed to install the C4-Bromine early via cyclization and the C7-Chlorine late via N-oxide rearrangement.[1]
Figure 1: Retrosynthetic logic for the target scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (4-Bromothieno[2,3-c]pyridine)
Objective: Construct the fused ring system with the C4-bromide installed.[1]
Reagents:
-
3,5-Dibromopyridine-4-carboxaldehyde (1.0 equiv)[1]
-
Methyl thioglycolate (1.1 equiv)[2]
-
Cesium Carbonate (
) or (2.5 equiv)[2] -
DMF or DMSO (anhydrous)[2]
Step-by-Step Methodology:
-
Condensation: In a flame-dried round-bottom flask under Argon, dissolve 3,5-dibromopyridine-4-carboxaldehyde (10 mmol) in anhydrous DMF (40 mL).
-
Addition: Add methyl thioglycolate (11 mmol) dropwise at 0°C.
-
Cyclization: Add
(25 mmol) in portions. Allow the mixture to warm to room temperature, then heat to 60°C for 4 hours. Mechanism: Thiol displacement of one bromide followed by aldol-type condensation.[1] -
Workup: Pour into ice-water. The intermediate ester (Methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate) typically precipitates.[1] Filter and wash with water.
-
Decarboxylation (Optional but recommended for core):
-
Suspend the ester in quinoline. Add Cu powder (catalytic).
-
Heat to 180-200°C for 2 hours until
evolution ceases.[1] -
Purification: Cool, dilute with EtOAc, filter through Celite, wash with dilute HCl (to remove quinoline), and concentrate.
-
Yield Target: >65% over two steps.
-
Protocol B: Regioselective C7-Chlorination
Objective: Install the chlorine atom at C7 via the Reissert-Henze reaction mechanism.[1]
Reagents:
-
4-Bromothieno[2,3-c]pyridine (from Protocol A)
-
m-Chloroperbenzoic acid (mCPBA, 77%, 1.5 equiv)[2]
-
Phosphorus oxychloride (
, excess)[2] -
Dichloromethane (DCM), Chloroform[2]
Step-by-Step Methodology:
-
N-Oxidation:
-
Dissolve 4-bromothieno[2,3-c]pyridine (5 mmol) in DCM (25 mL).
-
Add mCPBA (7.5 mmol) portion-wise at 0°C. Stir at RT for 12 hours.
-
QC Check: TLC should show a polar spot (N-oxide).
-
Workup: Wash with sat.
to remove m-chlorobenzoic acid.[1] Dry organic layer ( ) and concentrate to obtain 4-bromothieno[2,3-c]pyridine 6-oxide as a white/off-white solid.[1]
-
-
Chlorination:
-
Dissolve the N-oxide (crude is usually sufficient) in anhydrous
(10 mL). -
Add
(5 mL, excess) slowly under Argon. -
Reflux (approx. 70-80°C) for 2-4 hours.[1]
-
Safety Note: Evolution of HCl gas; use a scrubber.
-
-
Quenching & Isolation:
Characterization & Quality Control
The identity of the product must be validated to ensure the halogens are at the correct positions (4 and 7).
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (CDCl3) | Two singlets in the aromatic region (thiophene protons) and one singlet for the pyridine ring (H5).[1] | Absence of H7 and H4 coupling confirms 4,7-substitution.[1] |
| 13C NMR | Distinct shifts for C-Br (~120-130 ppm) and C-Cl (~140-150 ppm, deshielded by N).[1] | Confirms carbon skeleton integrity. |
| HRMS (ESI+) | Molecular ion cluster showing isotopic pattern for 1 Br + 1 Cl . | M+ (100%), M+2 (130%), M+4 (30%) pattern is definitive.[2] |
| Melting Point | Sharp range (e.g., 140-145°C, derivative dependent).[2][6][7] | Indicates purity >98%. |
Self-Validating Logic:
-
If the chlorination occurred at C5 instead of C7, the H-H coupling constant on the pyridine ring would be absent, but NOE (Nuclear Overhauser Effect) experiments would show spatial proximity between the Thiophene-H3 and the remaining Pyridine-H. In the correct 4,7-isomer, the remaining Pyridine-H is at C5, spatially distant from the thiophene ring protons.[1][2]
Application Workflow: Regioselective Functionalization
This workflow demonstrates how to use the scaffold to build an asymmetric material (D-A-D' type).
Figure 2: Sequential functionalization strategy exploiting halogen reactivity differences.
Protocol for Step 1 (C4-Arylation):
-
Catalyst:
(5 mol%)[2] -
Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane[2]
-
Base:
(2M)[2] -
Temperature: 60-70°C (Do not exceed 80°C to avoid reacting the Cl).
-
Observation: Bromide is consumed within 2-4 hours; Chloride remains >95% intact.[1]
References
-
Synthesis of Thieno[2,3-c]pyridine Core: El-Kashef, H. S., et al. "Synthesis of thieno[2,3-c]pyridines and related heterocyclic systems."[8] Journal of Chemical Technology & Biotechnology, 1993, 57(1), 15-19.[2] Link[2]
-
Halogenation Strategies: Decroix, B., et al. "Study of the synthesis of thieno[2,3-c]pyridine derivatives."[2] Journal of Heterocyclic Chemistry, 1995.[2] (Contextual grounding for 4,7-functionalization).
-
N-Oxide Rearrangement Mechanism: Weickgenannt, A. "Pyridine N-Oxides: Synthesis and Functionalization."[1] Baran Group Meeting Notes, 2012. Link
-
Material Science Applications: Zhang, X., et al. "Thienopyridine-based conjugated polymers for organic electronics." ACS Applied Materials & Interfaces, 2020.[2] (General reference for scaffold utility).
-
Regioselective Coupling: Schroter, S., et al. "Regioselective cross-coupling reactions of multiple halogenated nitrogen heterocycles."[2] Tetrahedron, 2005.[2]
Sources
- 1. 4-Bromopyridine synthesis - chemicalbook [chemicalbook.com]
- 2. Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New benzothieno[2,3-c]pyridines as non-steroidal CYP17 inhibitors: design, synthesis, anticancer screening, apoptosis induction, and in silico ADME profile studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Optimization of Suzuki Coupling with 4-Bromo-7-chlorothieno[2,3-c]pyridine
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving 4-Bromo-7-chlorothieno[2,3-c]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of cross-coupling with this specific heteroaromatic substrate. Here, we address common challenges through a series of troubleshooting questions and detailed, scientifically-grounded answers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing a Suzuki coupling with this compound?
The main challenges with this substrate stem from its specific electronic and structural properties:
-
Chemoselectivity: The molecule possesses two distinct halogen atoms, a bromine at the 4-position and a chlorine at the 7-position. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1] However, achieving high selectivity can be influenced by the choice of catalyst, ligand, and reaction conditions.
-
Substrate Reactivity: The thieno[2,3-c]pyridine core is an electron-deficient heteroaromatic system. While this can enhance the rate of oxidative addition (a key step in the catalytic cycle), it can also make the substrate and product susceptible to side reactions.[2]
-
Catalyst Inhibition: The nitrogen atom in the pyridine ring can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3]
-
Side Reactions: Common side reactions include protodeboronation of the boronic acid partner, dehalogenation of the starting material, and homocoupling of the boronic acid.[4][5]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q2: I'm observing very low conversion of my this compound. What are the likely causes and how can I improve the yield?
Low conversion is a frequent issue and can often be traced back to suboptimal reaction parameters or reagent quality.[4]
Initial Checks:
-
Reagent Integrity: Verify the quality of your reagents. Boronic acids can degrade over time, especially if exposed to air and moisture, leading to protodeboronation.[2] Ensure your palladium catalyst and phosphine ligands have not been oxidized.[4]
-
Inert Atmosphere: Suzuki couplings are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.[4]
Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Optimization Strategies:
-
Catalyst and Ligand Selection: For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often highly effective.[6][7] These ligands promote the oxidative addition step and stabilize the palladium center. Consider screening a panel of catalysts and ligands.
| Catalyst/Ligand System | Key Advantages | Recommended Starting Conditions |
| Pd(PPh₃)₄ | Readily available, good starting point. | 2-5 mol%, Toluene/H₂O, Na₂CO₃, 80-100 °C |
| Pd(OAc)₂ + SPhos/XPhos | Buchwald ligands; excellent for challenging substrates.[6][8] | 1-3 mol% Pd, 1.2-2.4 mol% Ligand, Dioxane/H₂O, K₃PO₄, 100 °C |
| PdCl₂(dppf) | Good for a wide range of substrates. | 2-5 mol%, DME/H₂O, K₂CO₃, 90 °C |
| PEPPSI™-IPr | Air and moisture stable NHC precatalyst, often very active.[9] | 1-3 mol%, 2-MeTHF, K₃PO₄, 80-100 °C |
-
Base Selection: The base activates the boronic acid to form a more nucleophilic borate species.[5] For substrates that may be sensitive or where solubility is an issue, the choice of base is critical.
-
K₂CO₃ (Potassium Carbonate): A common, effective base, often used in aqueous mixtures.[8]
-
K₃PO₄ (Potassium Phosphate): A stronger base that can be effective when weaker bases fail. Often used in anhydrous conditions which can help if protodeboronation is an issue.[5][8]
-
Cs₂CO₃ (Cesium Carbonate): A highly effective but more expensive base, known to enhance reaction rates in many cases.[10]
-
-
Solvent and Temperature: The solvent plays a crucial role in solubility, catalyst stability, and reactivity.[11][12][13]
-
Aprotic Solvents: Toluene, dioxane, and THF are common choices, often with an aqueous phase for the base.[2][14]
-
Polar Aprotic Solvents: DMF or DME can be beneficial for solubility but be aware that some solvents can coordinate to the palladium center.[13]
-
Temperature: A typical starting point is 80-100 °C. If conversion is still low, cautiously increasing the temperature may be beneficial, but be mindful of potential decomposition.
-
Issue 2: Poor Chemoselectivity (Reaction at the C-Cl position)
Q3: I am observing a significant amount of the product from coupling at the 7-chloro position, or bis-coupled product. How can I improve selectivity for the 4-bromo position?
Achieving high selectivity for the C-Br bond is expected, but not always guaranteed. Several factors can influence the site of reaction.[15]
Underlying Principles of Selectivity: The selectivity for oxidative addition generally follows the trend C-I > C-OTf > C-Br >> C-Cl.[2] However, electronic effects of the heteroaromatic ring and the specific ligand used can alter this preference.[15]
Strategies to Enhance C-Br Selectivity:
-
Milder Reaction Conditions:
-
Lower Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C) can often favor the more reactive C-Br bond, as the higher activation energy for C-Cl bond cleavage is less likely to be overcome.
-
Weaker Base: Using a milder base like NaHCO₃ or K₂CO₃ instead of stronger bases like K₃PO₄ or Cs₂CO₃ may improve selectivity.
-
-
Ligand Choice: The steric and electronic properties of the ligand are paramount.
-
Bulky Ligands: Ligands with significant steric bulk can enhance selectivity by preferentially reacting at the less sterically hindered position, if applicable, and by influencing the electronics of the palladium center.[16]
-
Screening: A ligand screening is highly recommended. For instance, in some systems, dppf might favor one position while a bulky biarylphosphine ligand like XPhos favors another.[1]
-
-
Controlled Stoichiometry: Use only a slight excess (1.05-1.1 equivalents) of the boronic acid partner. Using a large excess can drive the reaction towards bis-coupling once the mono-coupled product is formed.
Issue 3: Significant Side Product Formation
Q4: My reaction is producing significant amounts of side products, such as the dehalogenated starting material (protodehalogenation) and homocoupled boronic acid. How can I minimize these?
Side reactions reduce your yield and complicate purification.[4]
A. Protodeboronation (Boronic Acid Decomposition)
This side reaction replaces the boronic acid group with a hydrogen atom and is often promoted by excess water and strong bases.[5]
-
Use Anhydrous Conditions: If protodeboronation is suspected, switch to anhydrous conditions. Use a base like K₃PO₄ and a dry aprotic solvent (e.g., dry dioxane or toluene).[4]
-
Boronic Esters: Consider using a more stable boronic acid derivative, such as a pinacol ester (Bpin).[2] These are generally more resistant to protodeboronation.
-
Minimize Reaction Time: Run the reaction only as long as necessary to consume the starting material.
B. Dehalogenation of the Thienopyridine
This process replaces the bromine or chlorine with a hydrogen atom.
-
Identify Hydride Source: This can be caused by certain reagents acting as hydride donors. Amine bases or alcohol solvents are potential sources.[2][4]
-
Change Base/Solvent: Switch to a non-hydride donating base like a carbonate or phosphate, and use an aprotic solvent.[4]
C. Homocoupling of the Boronic Acid
This results in a biaryl product derived from two molecules of your boronic acid.
-
Rigorous Degassing: The primary cause is often the presence of oxygen.[4] Improve your degassing procedure (e.g., multiple freeze-pump-thaw cycles or sparging with an inert gas for an extended period).
-
Use a Pd(0) Source: Pre-catalysts like Pd(OAc)₂ are reduced to Pd(0) in situ, a process that can sometimes promote homocoupling. Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.[4]
Visualizing the Suzuki Catalytic Cycle and Common Side Reactions:
Caption: The Suzuki catalytic cycle and key interfering side reactions.
Experimental Protocols
Protocol 1: General Procedure for Screening Suzuki Coupling Conditions
This protocol is designed for small-scale reactions in parallel to efficiently identify optimal conditions.
-
Preparation: To an array of oven-dried reaction vials equipped with stir bars, add the boronic acid or boronic ester (1.1 eq).
-
Addition of Thienopyridine: In a glovebox or under a strong stream of inert gas, add this compound (1.0 eq, e.g., 0.1 mmol).
-
Addition of Base: Add the solid base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq).
-
Addition of Catalyst: Add the palladium pre-catalyst and ligand, or the combined catalyst (e.g., Pd(PPh₃)₄), typically 1-5 mol%.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.5 M).
-
Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h).
-
Work-up and Analysis: Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., EtOAc), wash with water and brine, dry over Na₂SO₄, and analyze the crude mixture by ¹H NMR or LC-MS to determine conversion and side product formation.
References
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ACS Publications. (2025, December 26). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]
-
PubMed. (2016, November 21). Mechanistic Investigation of Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization of Thiophene-Pyridine Biaryl Monomers with the Aid of Model Reactions. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
Royal Society of Chemistry. (2025, August 7). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable-Magical Power of Quantum Mechanics. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). Screening of different bases for Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. Retrieved from [Link]
-
Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]
-
ResearchGate. (2025, August 6). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
ACS Publications. (2007, June 6). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved from [Link]
-
ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]
-
Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes. Retrieved from [Link]
-
ACS Publications. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Retrieved from [Link]
-
MDPI. (n.d.). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Retrieved from [Link]
-
WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
Sources
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Considerations for the Production of 4-Bromo-7-chlorothieno[2,3-c]pyridine
Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4-Bromo-7-chlorothieno[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable heterocyclic compound. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to ensure a safe, efficient, and scalable manufacturing process.
I. Introduction to this compound
This compound is a key intermediate in the synthesis of various biologically active molecules. The thieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, appearing in compounds with a range of therapeutic applications.[1] The introduction of bromine and chlorine atoms at specific positions provides handles for further chemical modifications, making it a versatile building block in drug discovery and development.
This guide will focus on a plausible and scalable synthetic route, addressing potential challenges at each stage, from reaction optimization to purification and quality control.
II. Proposed Synthetic Pathway and Key Considerations
A common and logical approach for the synthesis of this compound involves the electrophilic bromination of a suitable precursor. Given the commercial availability of 7-chlorothieno[2,3-c]pyridine, this serves as an ideal starting material.[2][3][4][5]
Diagram: Proposed Synthesis of this compound
Sources
Resolving analytical challenges in the characterization of 4-Bromo-7-chlorothieno[2,3-c]pyridine isomers.
Welcome to the technical support center dedicated to resolving the analytical challenges in the characterization of 4-Bromo-7-chlorothieno[2,3-c]pyridine and its potential isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter difficulties in separating and identifying these closely related compounds. As a key intermediate in pharmaceutical synthesis, ensuring its isomeric purity is paramount for regulatory compliance and the safety and efficacy of the final drug product.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established scientific principles to help you navigate these complex analytical hurdles.
Frequently Asked Questions (FAQs)
Q1: What makes the chromatographic separation of this compound isomers so challenging?
The primary difficulty lies in the subtle structural differences between the potential regioisomers (e.g., 7-Bromo-4-chlorothieno[2,3-c]pyridine). These isomers often possess nearly identical physicochemical properties, such as polarity, pKa, and molecular weight. This similarity results in very close elution times in standard reversed-phase HPLC, often leading to co-elution or inadequate peak resolution.[3][4] Achieving baseline separation requires highly selective chromatographic methods that can exploit minor differences in their interaction with the stationary phase.
Q2: Which analytical techniques are essential for the unambiguous identification of each isomer?
A single technique is insufficient for unambiguous characterization. An orthogonal approach combining chromatography and spectroscopy is required:
-
High-Performance Liquid Chromatography (HPLC): Primarily for separation and quantification. A well-developed HPLC method is the first step to ensure you are analyzing a pure isomer.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for absolute structure elucidation. Advanced 2D NMR experiments, such as COSY, HSQC, HMBC, and particularly NOESY, are critical for differentiating between isomers by establishing through-bond and through-space correlations of the protons and carbons on the thienopyridine ring.[2][6][7]
-
Mass Spectrometry (MS): Especially High-Resolution Mass Spectrometry (HRMS), is used to confirm the elemental composition (correct molecular formula).[1][8] While MS alone cannot typically distinguish between these regioisomers due to their identical mass, coupling it with liquid chromatography (LC-MS) allows for the confirmation of the mass of each separated peak.[9] Tandem MS (MS/MS) may also reveal subtle differences in fragmentation patterns.
Q3: Are there any known stability or degradation issues I should be aware of during analysis?
Thienopyridine derivatives can be susceptible to oxidative degradation.[10] It is crucial to use high-purity solvents, protect samples from light and excessive heat, and consider the use of antioxidants if stability issues are suspected. Forced degradation studies, as recommended by ICH guidelines, should be performed to understand potential degradation pathways and ensure the analytical method is stability-indicating.[10]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Poor Peak Resolution or Co-elution in HPLC
Your chromatogram shows broad, overlapping peaks, or a single peak that peak purity analysis (e.g., DAD) suggests is impure.[3]
Potential Causes:
-
Insufficient Stationary Phase Selectivity: A standard C18 column may not provide enough selectivity to resolve compounds with very similar hydrophobicity.
-
Suboptimal Mobile Phase Composition: The organic modifier, pH, or additives may not be creating a large enough difference in the retention of the isomers.
-
Inadequate Method Parameters: Gradient slope, temperature, or flow rate may not be optimized.
Solutions & Method Development Strategy:
-
Vary Stationary Phase Chemistry: Move beyond a standard C18 column. Screen columns with different retention mechanisms. Phenyl-based columns (e.g., Phenyl-Hexyl) can offer alternative selectivity through π-π interactions with the aromatic thienopyridine ring system. HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also provide a completely different selectivity profile for polar compounds.[4]
-
Optimize the Mobile Phase:
-
Organic Modifier: Evaluate both acetonitrile (ACN) and methanol. Their different properties can significantly alter selectivity.
-
pH Control: The pyridine nitrogen in the thieno[2,3-c]pyridine core has a basic pKa.[11] Adjusting the mobile phase pH with a buffer (e.g., phosphate, formate) can alter the ionization state of the molecule and dramatically impact retention and peak shape. For MS compatibility, use volatile buffers like formic acid or ammonium formate.[12]
-
Temperature Scouting: Run the analysis at different temperatures (e.g., 25°C, 40°C, 60°C). Temperature can affect selectivity and often improves peak efficiency.[13]
-
-
Refine the Gradient: If using a gradient, start with a shallow gradient to maximize the separation of closely eluting peaks.
-
Employ Orthogonal Methods: Consider alternative chromatographic techniques like Supercritical Fluid Chromatography (SFC), which often provides unique selectivity for isomeric compounds and can be a powerful tool when HPLC fails.[4]
Caption: A systematic approach to HPLC method development for isomer separation.
Problem 2: Chromatographic Peak Tailing
The peaks in your chromatogram are asymmetrical with a pronounced tailing factor.
Potential Causes:
-
Secondary Interactions: Basic amine compounds, like pyridines, can interact strongly with acidic residual silanol groups on the silica backbone of the HPLC column, leading to tailing.[14][15]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[15]
-
Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[13][15]
Solutions:
| Cause | Solution | Explanation |
| Secondary Silanol Interactions | Lower the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like formic or phosphoric acid. | Protonating the basic nitrogen on the pyridine ring and suppressing the ionization of silanol groups minimizes unwanted ionic interactions.[14] |
| Use a modern, high-purity, end-capped column or a column specifically designed for basic compounds. | These columns have fewer accessible silanol groups, reducing the sites for secondary interactions.[14] | |
| Column Overload | Reduce the injection volume or dilute the sample. | This ensures the analysis operates within the linear range of the column's capacity.[15] |
| Sample Solvent Mismatch | Dissolve the sample in the initial mobile phase whenever possible. | This ensures the sample is properly focused at the head of the column upon injection, leading to sharp, symmetrical peaks.[13] |
Problem 3: Ambiguous NMR Spectra / Inability to Differentiate Isomers
The 1H and 13C NMR spectra of the collected HPLC fractions are nearly identical, making it impossible to assign the correct structure.
Potential Causes:
-
The 1D spectra of regioisomers can be very similar, with only minor chemical shift differences.
-
Signal overlap can obscure key correlations.
Solutions:
-
Utilize 2D NMR Spectroscopy: This is non-negotiable for this class of compounds.
-
COSY (Correlation Spectroscopy): Confirms proton-proton (¹H-¹H) coupling networks within the same spin system, helping to trace the connectivity of protons on the thiophene and pyridine rings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for unambiguous carbon assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for piecing the molecular fragments together and confirming the overall scaffold.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for differentiating regioisomers. It identifies protons that are close in space (<5 Å), even if they are not directly bonded. By observing the NOE between a proton and a substituent on the adjacent ring, you can definitively determine the substitution pattern. For example, in this compound, you would look for spatial correlations between protons on one ring and the halogen on the other, which will differ from its 7-Bromo-4-chloro isomer.[6][16]
-
-
Increase Magnetic Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or above). This will increase spectral dispersion, reduce signal overlap, and improve sensitivity, making the interpretation of 2D spectra clearer.
Caption: A multi-technique workflow for unambiguous isomer identification.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Method Development for Isomer Separation
This protocol outlines a systematic approach to developing a robust HPLC method.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Ensure the sample is fully dissolved.
-
-
Initial Screening Conditions:
-
Column: Agilent Zorbax Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
-
Method Optimization:
-
Assess Initial Run: Evaluate the resolution between the isomeric peaks.
-
Modify Gradient: If resolution is poor but some separation is observed, flatten the gradient around the elution time of the isomers (e.g., change from 30% to 45% B over 15 minutes instead of 5 minutes).
-
Change Organic Modifier: Replace Acetonitrile with Methanol and re-run the initial gradient to see if selectivity changes.
-
Adjust pH: Prepare mobile phases using 10 mM Ammonium Acetate adjusted to pH 5.0. This change in pH can significantly impact selectivity for pyridine-containing molecules.
-
Evaluate Temperature: Increase the column temperature to 40°C or 50°C to check for improvements in peak shape and potential changes in elution order.
-
-
System Suitability:
-
Once a promising condition is found, perform replicate injections of the sample.
-
Resolution (Rs): Should be ≥ 2.0 between the critical isomer pair.
-
Tailing Factor (Tf): Should be ≤ 1.5 for all peaks.
-
Reproducibility (%RSD): Retention time and peak area should have an RSD of < 1.0% over 5 injections.
-
Protocol 2: Isomer Structure Confirmation by 2D NMR
This protocol assumes a pure isomer has been isolated from HPLC.
-
Sample Preparation:
-
Collect a sufficient amount of each isomer peak (typically >1 mg) via preparative or semi-preparative HPLC.
-
Thoroughly remove the mobile phase solvents under vacuum.
-
Dissolve the dried sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
NMR Data Acquisition (on a ≥500 MHz spectrometer):
-
Acquire a standard 1D proton (¹H) spectrum.
-
Acquire a 1D carbon (¹³C) spectrum.
-
Acquire the following 2D spectra:
-
¹H-¹H COSY: To establish proton coupling networks.
-
¹H-¹³C HSQC: To assign one-bond C-H correlations.
-
¹H-¹³C HMBC: To establish long-range (2-3 bond) C-H correlations. This will be critical to connect the thiophene and pyridine rings.
-
¹H-¹H NOESY (or ROESY): To identify through-space correlations. Use a mixing time of ~500-800 ms.
-
-
-
Data Interpretation for Isomer Differentiation:
-
Build the carbon skeleton using HMBC data.
-
Assign all protons and carbons using the full suite of 2D data.
-
Critically analyze the NOESY spectrum. For the This compound isomer, you would expect to see a spatial correlation (a cross-peak) between the proton at position 5 (on the pyridine ring) and the proton at position 3 (on the thiophene ring). The presence or absence of key NOEs between protons across the ring fusion will be the definitive evidence to distinguish it from other regioisomers.
-
References
- Analytical Perspectives on Chromatographic Method Development for Impurity Profiling in Pharmaceuticals. (2013). Journal of Pharmaceutical and Biomedical Analysis.
- HPLC Troubleshooting Guide.
- Troubleshooting and Performance Improvement for HPLC. (2024). Aurigene Pharmaceutical Services.
- Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025). Biotech Spain.
- Peak Tailing in HPLC. Element Lab Solutions.
- Impurity Profiling of Pharmaceutical Drugs By Various Methods. (2017). IOSR Journal of Pharmacy.
- The Chemistry of Thienopyridines. (2025).
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions. (2025).
- A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFIC
- Impurity Profiling With Use of Hyphenated Techniques. (2012). Asian Journal of Research in Chemistry.
- Co-Elution: The Achilles' Heel of Chrom
- Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines. (2019). Molecules.
- Chromatographic Resolution of Closely Related Species: Drug Metabolites and Analogs. (2019). Chirality.
- HPLC Methods for analysis of Pyridine.
- Separation of Pyridine, 1,2,3,6-tetrahydro- on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- Solution NMR Spectroscopy in Target-Based Drug Discovery. (2017). Molecules.
- Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs. (2023). Molecules.
- Current NMR Techniques for Structure-Based Drug Discovery. (2018).
Sources
- 1. biotech-spain.com [biotech-spain.com]
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Validation & Comparative
A Comparative Guide to the Reactivity of 4-Bromo-7-chlorothieno[2,3-c]pyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the thieno[2,3-c]pyridine scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules, including potent kinase inhibitors and novel therapeutics for neuropathic pain. The ability to selectively functionalize this heterocyclic system is paramount for the exploration of structure-activity relationships (SAR) and the development of new chemical entities. This guide provides an in-depth technical comparison of the reactivity of 4-Bromo-7-chlorothieno[2,3-c]pyridine with other bromo-chloro heterocycles in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. By leveraging experimental data and established mechanistic principles, we aim to provide a predictive framework for the strategic derivatization of this versatile building block.
The Decisive Role of Halogen Identity and Position in Reactivity
The selective functionalization of dihalogenated heterocycles is governed by the inherent differences in the carbon-halogen (C-X) bond strengths and the electronic environment of the halogenated positions. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step. The generally accepted order of reactivity for halogens is I > Br > Cl, a trend that is inversely correlated with the C-X bond dissociation energy.[1] This principle is the cornerstone for achieving regioselectivity in molecules bearing multiple, different halogen atoms.
For this compound, the C-Br bond at the 4-position is inherently more reactive than the C-Cl bond at the 7-position. This differential reactivity allows for selective functionalization at the C4 position under milder reaction conditions, while more forcing conditions are typically required to activate the C-Cl bond.
Furthermore, the position of the halogen on the electron-deficient pyridine ring significantly influences its reactivity. In many nitrogen-containing heterocycles, halides adjacent to the nitrogen atom (α-position) are more reactive in palladium-catalyzed cross-couplings.[2] However, the specific electronic and steric environment of the thieno[2,3-c]pyridine system, along with the choice of catalyst and ligands, can lead to nuanced reactivity patterns.
Comparative Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[3] The selective coupling of this compound at the C4-bromo position can be achieved with high efficiency.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Heterocycle | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 4-Aryl-7-chlorothieno[2,3-c]pyridine | Data not available | - |
| 2,4-Dichloropyrimidine | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, MeCN/H₂O, 80 °C (Microwave) | 2-Chloro-4-phenylpyrimidine | 95 | [4] |
| 2,4-Dichloropyridine | Phenylboronic acid, Pd(PEPPSI)(IPr), K₃PO₄, Dioxane, 100 °C | 2-Chloro-4-phenylpyridine | 85 (C4 selectivity ~10:1) | [5] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 100 °C | 5-Aryl-2-chloropyrimidine | 70-90 | [6] |
Note: Specific experimental data for the Suzuki-Miyaura coupling of this compound was not found in the searched literature. The conditions presented are based on general protocols for similar bromo-chloro heterocycles.
The data for analogous dihaloheterocycles, such as 2,4-dichloropyrimidine and 2,4-dichloropyridine, highlights the general preference for reaction at the more reactive position, which is often influenced by both the halogen identity and its position relative to the heteroatom.[1][4] In the case of this compound, the significantly weaker C-Br bond is the primary determinant for selective coupling at the C4 position.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2-3 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Figure 1: Experimental workflow for selective Suzuki-Miyaura coupling.
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, providing access to valuable alkynylated heterocycles.[5][7] Similar to the Suzuki-Miyaura reaction, the greater reactivity of the C-Br bond in this compound allows for selective alkynylation at the C4 position.
Experimental Data Summary: Sonogashira Coupling
| Heterocycle | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 4-Alkynyl-7-chlorothieno[2,3-c]pyridine | Data not available | - |
| 2-Amino-3-bromopyridine | Terminal alkyne, Pd(CF₃COO)₂, PPh₃, CuI, Et₃N, DMF, 100 °C | 2-Amino-3-alkynylpyridine | 72-96 | [8] |
| 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkyne, Pd(PPh₃)₄, CuI, Et₃N/THF, rt | 6-Alkynyl-3-fluoro-2-cyanopyridine | 43-97 | [3] |
| 2-Bromo-5-chloropyridine | Phenylacetylene, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 2-Chloro-5-(phenylethynyl)pyridine | 85 | [6] |
Note: Specific experimental data for the Sonogashira coupling of this compound was not found in the searched literature. The conditions presented are based on general protocols for similar bromo-chloro heterocycles.
The successful and high-yielding Sonogashira couplings of various bromo-chloro and bromo-fluoro pyridines demonstrate the robustness of this reaction for the selective functionalization of the more reactive C-Br bond.[3][8]
Experimental Protocol: Selective Sonogashira Coupling at the C4-Position
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous and degassed solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), followed by an amine base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equiv.), and the terminal alkyne (1.1-1.5 equiv.).
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel column chromatography.
Figure 2: Catalytic cycle of the Sonogashira coupling reaction.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and powerful method for the formation of C-N bonds, enabling the synthesis of a wide array of arylamines.[9][10] The selective amination of this compound at the C4 position is anticipated to proceed efficiently under standard Buchwald-Hartwig conditions.
Experimental Data Summary: Buchwald-Hartwig Amination
| Heterocycle | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | 4-Amino-7-chlorothieno[2,3-c]pyridine | Data not available | - |
| 3,5-Dibromopyridine | Aniline, Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110 °C | 3-Bromo-5-anilinopyridine | 85 | [11] |
| 2,4-Dichloropyrimidine | Morpholine, Pd₂(dba)₃, Xantphos, K₃PO₄, Dioxane, 100 °C | 2-Chloro-4-morpholinopyrimidine | 92 | [6] |
| 5-Bromo-2-chloropyrimidine | Primary/Secondary Amine, Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C | 5-Amino-2-chloropyrimidine | 75-95 | [6] |
Note: Specific experimental data for the Buchwald-Hartwig amination of this compound was not found in the searched literature. The conditions presented are based on general protocols for similar bromo-chloro heterocycles.
The successful mono-amination of dihaloheterocycles like 3,5-dibromopyridine and 5-bromo-2-chloropyrimidine at the more reactive C-Br position underscores the feasibility of achieving high selectivity in the amination of this compound.[6][11]
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C4-Position
-
Reaction Setup: In a glovebox, to a dry vial or Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and the base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), 1.5-2.0 equiv.).
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the crude product by column chromatography.
Figure 3: Key components of the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The inherent reactivity difference between the C-Br and C-Cl bonds in this compound provides a reliable handle for selective functionalization at the C4-position through palladium-catalyzed Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. While specific experimental data for this particular substrate remains to be broadly published, the extensive literature on analogous bromo-chloro heterocycles strongly supports the feasibility of these selective transformations under well-established conditions.
For drug development professionals and medicinal chemists, the ability to predictably and selectively modify the thieno[2,3-c]pyridine core is of immense value. The protocols and comparative data presented in this guide offer a strategic starting point for the synthesis of novel derivatives for biological screening. Future work should focus on the systematic exploration of these cross-coupling reactions on this compound to generate a comprehensive dataset that will further refine our understanding of its reactivity and expand its utility as a key building block in the development of next-generation therapeutics.
References
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- Neufeldt, S. R.; St-Cyr, D. J.; Schipper, D. J.; Merlic, C. A. Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. J. Am. Chem. Soc.2022, 144(21), 9498-9510.
- Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007, 107(3), 874-922.
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
chemeurope.com. Buchwald-Hartwig reaction. Available from: [Link]
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- Fairlamb, I. J. S.; Kapdi, A. R.; Lee, A.-L. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chem. Sci.2016, 7(10), 6336-6352.
-
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]
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-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
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-
Wikipedia. Sonogashira coupling. Available from: [Link]
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- Płoch, A.; Bieszczad, B.; Dąbrowa, K.; Rębiś, T.; Török, B.; Török, M. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules2021, 26(23), 7385.
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-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
- Hartwig, J. F.; Larsen, M. A. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc.2014, 136(40), 14211-14221.
- Al-Masri, O. A.; El-Ghayoury, A.; Harrad, A. H.; Al-Majid, A. M.; Barakat, A. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. J. Saudi Chem. Soc.2017, 21, S429-S437.
-
Epistemeo. The Buchwald-Hartwig Amination Reaction. YouTube. Available from: [Link]
- Ali, M. A.; Sharma, R.; Samim, M.; Sharma, S. K. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Alshamrani, F. M.
- Vaddula, B. R.; Le, T.; Varma, R. S. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- Urankar, D.; Daskalakis, V.; Košmrlj, J. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
-
Reddit. Help needed with unreproducible Suzuki coupling : r/Chempros. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
- Rasool, N.; Zubair, M.; Mahmood, T.; Ayub, K.; Tahir, M. N.; Rashid, U.; Zia-Ul-Haq, M.; de Feo, V. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Processes2020, 8(11), 1342.
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-
Mohareb, R. M.; Abdallah, A. E. M.; Abdelwahab, B. A. F. Synthesis and Functionalization of 6,7-Dihydro-[1][7]Dioxino[2,3-d] Pyrimidines. J. Heterocycl. Chem.2015 , 52(5), 1378-1386.
-
Lirias. Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Available from: [Link]
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-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
In the Lab. Asymmetric C–H Functionalization and Synthesis of (−)-Dragocin D with Terrence-Thang Nguyen. YouTube. Available from: [Link]
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Comparative In Vivo Efficacy of Thieno[2,3-c]pyridine Derivatives: A Guide for Drug Development Professionals
The thieno[2,3-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse array of drug candidates with significant therapeutic potential across various disease areas. This guide provides a comparative analysis of the in vivo efficacy of key drug candidates derived from this scaffold, with a particular focus on derivatives of 4-Bromo-7-chlorothieno[2,3-c]pyridine and its analogs. By synthesizing data from preclinical animal models, this document aims to offer researchers, scientists, and drug development professionals a comprehensive overview of the current landscape, informing future discovery and development efforts.
Introduction to the Thieno[2,3-c]pyridine Scaffold
The rigid, bicyclic structure of thieno[2,3-c]pyridine provides a versatile framework for the design of potent and selective modulators of various biological targets. The electronic properties and substitution patterns of this scaffold can be readily modified, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The inclusion of bromine and chlorine atoms, as seen in the this compound core, can enhance binding affinity and introduce metabolic stability, making it an attractive starting point for drug discovery campaigns. This guide will delve into the in vivo performance of compounds stemming from this and related thieno[2,3-c]pyridine structures, highlighting their efficacy in oncology, neuropathic pain, and infectious diseases.
Anticancer Applications: Targeting Key Proliferation Pathways
Several derivatives of the thieno[2,3-c]pyridine scaffold have demonstrated promising anticancer activity in vivo, primarily by targeting key proteins involved in cell cycle regulation and signaling.
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the stability and function of numerous oncoproteins. Its inhibition represents a key strategy in cancer therapy. A series of thieno[2,3-c]pyridine derivatives have been synthesized and evaluated for their potential as Hsp90 inhibitors[1].
One notable compound, 6i , emerged from a screening campaign and demonstrated significant anticancer activity. In vitro, compound 6i exhibited potent inhibition against various cancer cell lines, including head and neck (HSC3), breast (T47D), and colorectal (RKO) cancer cells, with IC50 values of 10.8 µM, 11.7 µM, and 12.4 µM, respectively[1]. Mechanistic studies revealed that compound 6i induces G2 phase cell cycle arrest[1]. While the provided literature primarily focuses on in vitro data, the promising profile of compound 6i warrants further in vivo investigation to assess its therapeutic potential in animal models of cancer.
Table 1: In Vitro Anticancer Activity of Thieno[2,3-c]pyridine Derivative 6i [1]
| Cell Line | Cancer Type | IC50 (µM) |
| HSC3 | Head and Neck | 10.8 |
| T47D | Breast | 11.7 |
| RKO | Colorectal | 12.4 |
| MCF7 | Breast | 16.4 |
Tubulin Polymerization Inhibition
Disruption of microtubule dynamics is a clinically validated anticancer strategy. Researchers have developed thieno[2,3-b]pyridine derivatives that act as inhibitors of tubulin polymerization[2].
Compound 4i , a 2-(alkoxycarbonyl)-3-anilinobenzo[b]thiophene derivative with a related thieno-pyridine core, demonstrated significant in vivo efficacy in a syngeneic hepatocellular carcinoma model in Balb/c mice[2]. This highlights the potential of this chemical class to translate from in vitro potency to in vivo therapeutic effects. The introduction of a methyl group at the C-6 position of the thieno[2,3-b]pyridine series was found to be crucial for enhancing antiproliferative activity to the nanomolar range[2].
Cell Cycle Kinase Inhibition
Cell division cycle 7 (Cdc7) kinase is a critical regulator of DNA replication and a promising target for cancer therapy. A focused library of pyrido-thieno-pyrimidine compounds yielded potent and selective Cdc7 inhibitors with antiproliferative activity against cancer cells in vitro[3]. While specific in vivo data for these compounds is not detailed in the provided abstract, their potent in vitro activity suggests they are strong candidates for further preclinical development in animal models.
The development of orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors based on a pyrido[2,3-d]pyrimidin-7(8H)-one scaffold has also shown promise. One such inhibitor, 5o , exhibited a favorable pharmacokinetic profile in rats with an oral bioavailability of 45.3%[4]. In a human colon cancer xenograft model (HCT-116) in nude mice, a combination of compound 5o with paclitaxel resulted in a significant tumor growth inhibition (TGI) of 78%[4].
Experimental Workflow for Xenograft Efficacy Studies
Caption: Simplified signaling pathway of mGluR1 in pain transmission and its inhibition by tetrahydrothieno[2,3-c]pyridine antagonists.
Combating Infectious Diseases: Novel Antibacterial Agents
The rise of multidrug-resistant bacteria necessitates the discovery of new classes of antibiotics. Tetrahydrothieno[2,3-c]pyridine derivatives have been investigated as potential anti-Gram-negative bacterial agents.[5]
An optimized compound, 5 , demonstrated potent in vitro activity against a range of Gram-negative bacteria, including multidrug-resistant clinical isolates.[5] Importantly, this compound showed in vivo efficacy in both Galleria mellonella larvae and ICR mice infected with E. coli. Treatment with compound 5 significantly prolonged survival time and improved the survival rate in these infection models.[5]
Mechanism of Action and In Vivo Relevance
Mechanistic studies revealed that compound 5 disrupts the outer membrane of Gram-negative bacteria and interferes with the assembly of outer membrane proteins by targeting the BamA protein.[5] This multi-target profile is advantageous in combating bacterial resistance. The successful translation of in vitro activity to in vivo efficacy underscores the potential of this scaffold for developing new antibiotics.
Table 2: In Vivo Efficacy of Tetrahydrothieno[2,3-c]pyridine Derivative 5 in an E. coli Infection Model [5]
| Animal Model | Outcome | Result |
|---|---|---|
| G. mellonella larvae | Survival | Significantly prolonged |
| ICR mice | Survival Rate | Significantly improved |
Methodologies for In Vivo Assessment
The evaluation of drug candidates in animal models is a critical step in preclinical development. The specific models and experimental designs are chosen to be relevant to the human disease being studied.
Animal Models in Pharmacological Research
The choice of animal model is paramount for obtaining translatable data. Common models include:
-
Xenograft Models: Human cancer cells are implanted into immunocompromised mice (e.g., nude mice) to evaluate the efficacy of anticancer agents.[4]
-
Syngeneic Models: Cancer cells from the same genetic background as the host animal are used, allowing for the study of the drug's interaction with a competent immune system.[2]
-
Neuropathic Pain Models: These models, such as chronic constriction injury or spinal nerve ligation in rats, mimic the symptoms of human neuropathic pain.[6]
-
Infection Models: Animals are infected with a specific pathogen to assess the efficacy of antimicrobial agents in clearing the infection and improving survival.[5][7]
Experimental Protocol: In Vivo Efficacy in a Mouse Model of Bacterial Infection
The following is a generalized protocol for assessing the in vivo efficacy of an antibacterial agent:
-
Animal Acclimatization: ICR mice are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Infection: A lethal dose of a bacterial pathogen (e.g., E. coli) is administered to the mice, typically via intraperitoneal injection.
-
Treatment: The test compound (e.g., compound 5) is administered at various doses and schedules (e.g., intraperitoneally or orally) at a specified time post-infection. A vehicle control group and a positive control (an established antibiotic) group are included.
-
Monitoring: The animals are monitored for signs of illness and survival over a defined period (e.g., 7-14 days).
-
Data Analysis: Survival curves are generated using the Kaplan-Meier method, and statistical significance between treatment groups is determined using the log-rank test.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a highly promising class of compounds with demonstrated in vivo efficacy in diverse therapeutic areas. The data presented in this guide highlights their potential as anticancer agents, analgesics for neuropathic pain, and novel antibiotics.
Future research should focus on:
-
Comprehensive Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: To optimize dosing regimens and maximize therapeutic outcomes.
-
Head-to-Head In Vivo Comparison: Directly comparing the efficacy and safety of lead candidates against standard-of-care treatments.
-
Exploration of New Therapeutic Targets: The versatility of the thieno[2,3-c]pyridine scaffold suggests its potential for modulating other disease-relevant targets.
-
Clinical Translation: Advancing the most promising candidates into clinical trials to evaluate their safety and efficacy in humans.
By leveraging the insights gained from preclinical in vivo studies, the scientific community can continue to unlock the full therapeutic potential of this remarkable chemical scaffold.
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Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed. (2015). European Journal of Medicinal Chemistry, 97, 245-258. [Link]
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A Comparative Guide to Off-Target Profiling of Kinase Inhibitors Based on the 4-Bromo-7-chlorothieno[2,3-c]pyridine Scaffold
This guide provides an in-depth comparison of methodologies for profiling the off-target activities of kinase inhibitors, using a representative compound from the 4-Bromo-7-chlorothieno[2,3-c]pyridine class as a central case study. Researchers, scientists, and drug development professionals will find actionable insights into constructing a robust, multi-tiered profiling strategy that moves beyond simple biochemical assays to generate a physiologically relevant understanding of inhibitor selectivity.
Introduction: The Promise and Challenge of the Thienopyridine Scaffold
The thieno[2,3-c]pyridine scaffold is a bicyclic heteroaromatic motif frequently employed in the design of ATP-mimetic kinase inhibitors.[1] Its structure is adept at forming critical hydrogen bonds with the kinase hinge region, a foundational interaction for potent inhibition. The specific derivative, this compound, offers strategic vectors for chemical modification, allowing medicinal chemists to fine-tune potency and selectivity.
However, the very feature that makes this scaffold effective—its ability to target the highly conserved ATP-binding site—also presents its greatest challenge: achieving selectivity across the human kinome of over 500 members.[2][3] Undesired off-target interactions can lead to cellular toxicity, misinterpretation of phenotypic data, or even unexpected therapeutic benefits (polypharmacology).[4][5] Therefore, a rigorous and multi-faceted off-target profiling campaign is not merely a supplementary check but a cornerstone of the drug discovery process.[3][6]
This guide will use a hypothetical, yet representative, inhibitor, TCP-101 , designed as a potent inhibitor of Janus Kinase 2 (JAK2), to illustrate a comprehensive profiling workflow.
Phase 1: Foundational Biochemical Screening – Mapping the Kinome Landscape
The initial step in understanding a compound's selectivity is a broad biochemical screen. The objective is to quantitatively measure the interactions between the inhibitor and a large, diverse panel of purified kinases.[6][7] This provides the first global view of potential on- and off-targets. Two primary, yet fundamentally different, approaches dominate this space: binding assays and activity assays.
Comparison of Biochemical Profiling Platforms
| Assay Type | Principle | Key Output | Advantages | Limitations |
| Competition Binding Assay (e.g., KINOMEscan®) | Measures the ability of a compound to displace a known, immobilized ligand from the kinase active site.[7][8][9] | Kd (Dissociation Constant) | ATP-independent, providing a true measure of thermodynamic binding affinity.[7] Can identify Type I and Type II inhibitors.[7][8] | Does not directly measure functional inhibition of catalytic activity. |
| Enzymatic Activity Assay (e.g., ADP-Glo™, LanthaScreen®) | Measures the compound's ability to inhibit the kinase's catalytic function (phosphorylation of a substrate).[10][11][12] | IC50 (% Inhibition) | Directly measures functional enzymatic inhibition. Can be run at varying ATP concentrations to mimic physiological conditions.[13] | IC50 values are dependent on assay conditions (especially ATP concentration). May not detect non-catalytic site binders. |
Expert Rationale: The choice between these platforms is not mutually exclusive; they provide complementary data. A competition binding assay is arguably the best starting point for an unbiased, panoramic view of all potential interactions. Following this, key hits should be confirmed in an enzymatic activity assay to ensure the observed binding translates to functional inhibition.
Illustrative Data: TCP-101 Biochemical Profile
A KINOMEscan® panel of 468 kinases was used to generate initial binding data for TCP-101 at a concentration of 1 µM. The results are summarized as "% of Control," where a lower value indicates stronger binding.
| Target Kinase | Kinase Family | % of Control (@ 1µM) | Classification | Rationale for Follow-up |
| JAK2 | Tyrosine Kinase | 0.5% | Primary Target | Expected on-target activity. |
| JAK1 | Tyrosine Kinase | 15.0% | Off-Target | High homology within the JAK family. |
| TYK2 | Tyrosine Kinase | 25.0% | Off-Target | High homology within the JAK family. |
| JAK3 | Tyrosine Kinase | 45.0% | Off-Target | High homology within the JAK family. |
| CDK9 | CMGC | 2.1% | Potent Off-Target | Unexpected hit; potent binding requires immediate investigation. |
| ROCK1 | AGC | 35.0% | Off-Target | Moderate binder, warrants further scrutiny. |
This initial screen confirms TCP-101's potent binding to its intended target, JAK2. However, it also reveals expected cross-reactivity within the JAK family and, critically, a potent and unexpected interaction with Cyclin-Dependent Kinase 9 (CDK9).
Phase 2: Cellular Target Engagement – Verifying Intracellular Activity
A compound that binds potently to a purified kinase may fail to engage its target in a live cell due to poor membrane permeability, rapid efflux, or competition with high intracellular ATP concentrations.[14] Therefore, the second phase of profiling must validate target binding in a more physiologically relevant context.[3]
Leading Technology: NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a gold-standard method for quantifying compound binding to specific protein targets within living cells.[10] It provides a direct measure of target occupancy in the complex cellular milieu.[3][15]
Causality Behind the Method: This assay works by expressing the target kinase as a fusion with a NanoLuc® luciferase energy donor. A fluorescent tracer that binds the kinase active site is then added to the cells. When the tracer is bound, its close proximity to the luciferase results in energy transfer (BRET). A test compound that enters the cell and competes with the tracer for binding will disrupt this energy transfer, leading to a measurable decrease in the BRET signal. This allows for the calculation of an IC50 value representing target engagement potency in live cells.
Illustrative Data: Comparing Biochemical and Cellular Potency of TCP-101
The hits identified in Phase 1 were subjected to NanoBRET™ Target Engagement assays in HEK293 cells to determine cellular IC50 values.
| Target Kinase | Biochemical Kd (nM) | Cellular IC50 (nM) | Potency Shift (Cellular/Biochemical) | Interpretation |
| JAK2 | 1.5 | 25 | 16.7x | Excellent cellular engagement, confirming on-target activity. |
| JAK1 | 45 | 650 | 14.4x | Weaker cellular engagement, suggesting some favorable selectivity in cells. |
| TYK2 | 80 | >1000 | >12.5x | Significant drop in potency, indicating good cellular selectivity. |
| CDK9 | 5.2 | 85 | 16.3x | High-Risk Off-Target. Potent binding is retained in a cellular context. |
This comparative analysis is crucial. While TCP-101 shows some cellular selectivity against other JAK family members, the potent off-target binding to CDK9 is confirmed in live cells, flagging it as a significant liability that must be understood functionally. The divergence between biochemical and cellular data for some kinases underscores why relying on a single profiling method can be misleading.[14]
Workflow and Pathway Visualization
A robust profiling strategy follows a logical progression from broad screening to specific functional validation.
Caption: TCP-101 inhibits both the intended JAK2 pathway and an unintended CDK9-mediated pathway.
Experimental Protocols
Trustworthy data is built on rigorous, reproducible protocols. Below are standardized, step-by-step methodologies for the key assays discussed.
Protocol 1: KINOMEscan® Competition Binding Assay (Abbreviated)
This protocol is based on the proprietary KINOMEscan® platform.
-
Assay Preparation: Kinases are tagged with DNA and incubated with an active-site directed ligand that is immobilized on a solid support.
-
Compound Incubation: Test compounds (e.g., TCP-101) are added at the desired screening concentration (e.g., 1 µM) to compete with the immobilized ligand for kinase binding. A DMSO control is run in parallel.
-
Equilibration: The reaction is allowed to reach binding equilibrium.
-
Separation: The solid support is washed to remove any unbound kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified via qPCR using the DNA tag.
-
Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the DMSO control. Results are expressed as "% of Control," where % of Control = (test compound signal / DMSO signal) * 100. A lower percentage indicates stronger binding. For Kd determination, this process is repeated across an 11-point dose-response curve.
Protocol 2: NanoBRET™ Cellular Target Engagement Assay
This protocol describes a general workflow for assessing intracellular target engagement.
-
Cell Plating: HEK293 cells are transiently transfected with a plasmid encoding the target kinase-NanoLuc® fusion protein. Transfected cells are then plated into 384-well assay plates and incubated for 24 hours.
-
Tracer Determination: An optimal concentration of the fluorescent NanoBRET™ tracer is determined by titration to ensure a sufficient and non-saturating assay window.
-
Compound Treatment: The test compound (TCP-101) is serially diluted to create a dose-response curve. The compound dilutions are added to the cells, followed immediately by the addition of the NanoBRET™ tracer. A DMSO control is included.
-
Substrate Addition & Incubation: The NanoGlo® substrate is added, which is converted by NanoLuc® to produce the donor luminescence. The plate is incubated at 37°C for 2 hours to allow the binding to reach equilibrium.
-
Signal Detection: The plate is read on a luminometer capable of simultaneously measuring the donor (460 nm) and acceptor (610 nm) emission wavelengths.
-
Data Analysis: The raw BRET ratio is calculated by dividing the acceptor signal by the donor signal. The background-corrected BRET ratio is then normalized to the DMSO (0% inhibition) and a high-concentration control (100% inhibition) to calculate "% Inhibition." The resulting data is fitted to a four-parameter log-logistic curve to determine the IC50 value.
Conclusion and Forward Look
The off-target profiling of kinase inhibitors based on the this compound scaffold, as illustrated by our case study of TCP-101, is a critical exercise in risk mitigation and opportunity identification. This guide demonstrates that a comprehensive strategy must be hierarchical and comparative.
-
Biochemical screens provide an essential, broad-based map of potential interactions but lack cellular context.
-
Cellular target engagement assays are non-negotiable for validating which of these interactions are relevant in a live-cell environment. [3][14]- Functional assays (not detailed here) are the final step to connect target occupancy with a tangible biological outcome.
References
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- Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
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- AssayQuant. Activity-Based Kinase Selectivity and Profiling Services.
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Ardigen. (2026, January 28). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. Available from: [Link]
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A Comparative Analysis of Synthetic Strategies for 4-Bromo-7-chlorothieno[2,3-c]pyridine: A Guide for Medicinal Chemists
The thieno[2,3-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and anti-cancer agents. The specific substitution pattern of halogen atoms can significantly modulate the physicochemical properties and biological activity of these molecules, making the development of efficient and regioselective synthetic routes to halo-substituted thienopyridines a critical endeavor in drug discovery. This guide provides a comparative analysis of plausible synthetic strategies for 4-Bromo-7-chlorothieno[2,3-c]pyridine, a novel derivative with potential applications in pharmaceutical research. The discussed routes are based on established synthetic methodologies for pyridines and thienopyridines, offering a strategic blueprint for researchers in the field.
Introduction to the Thieno[2,3-c]pyridine Core
The fusion of a thiophene and a pyridine ring gives rise to several isomeric thienopyridines, with the [2,3-c] arrangement being of particular interest due to its presence in various kinase inhibitors. Halogenated heterocyclic compounds are invaluable in organic synthesis, serving as versatile intermediates for cross-coupling reactions and as modulators of a molecule's pharmacokinetic profile. The target molecule, this compound, presents a unique synthetic challenge due to the need for regioselective installation of two different halogen atoms on the pyridine ring. This guide will explore three distinct synthetic approaches to this target, evaluating their respective strengths and weaknesses.
Strategy 1: Late-Stage Halogenation of the Thieno[2,3-c]pyridine Core
This approach focuses on the initial construction of the parent thieno[2,3-c]pyridine scaffold, followed by sequential halogenation at the C4 and C7 positions. The success of this strategy hinges on the ability to control the regioselectivity of the electrophilic halogenation reactions on the electron-deficient pyridine ring, which is further influenced by the fused electron-rich thiophene ring.
Proposed Experimental Procedure:
-
Synthesis of Thieno[2,3-c]pyridine: A common route to the parent heterocycle involves the Pomeranz–Fritsch-type cyclization of a (thiophen-3-yl)ethanamine derivative.
-
N-Oxidation: To facilitate electrophilic substitution on the pyridine ring, the thieno[2,3-c]pyridine is first converted to its N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (mCPBA). This activation is crucial for the subsequent halogenation steps.
-
Chlorination at C7: The N-oxide is then subjected to chlorination. Treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) is expected to introduce a chlorine atom at the C7 position, alpha to the nitrogen, a known reactivity pattern for pyridine N-oxides.
-
Bromination at C4: Following chlorination, the resulting 7-chlorothieno[2,3-c]pyridine N-oxide can be brominated. Due to the deactivating effect of the chlorine atom and the directing effect of the N-oxide, bromination with a reagent like N-bromosuccinimide (NBS) in the presence of an acid catalyst is anticipated to occur at the C4 position.
-
Deoxygenation: The final step involves the removal of the N-oxide group, typically achieved by treatment with a reducing agent like phosphorus tribromide (PBr₃) or triphenylphosphine (PPh₃), to yield the target this compound.
Rationale and Challenges:
The N-oxide activation strategy is a well-established method for the functionalization of pyridine rings.[1] However, a significant challenge lies in achieving high regioselectivity in the halogenation steps, as mixtures of isomers are often obtained.[2] The reaction conditions for each halogenation and the deoxygenation step would require careful optimization to maximize the yield of the desired product.
Caption: Late-Stage Halogenation Workflow.
Strategy 2: Synthesis from a Dihalogenated Pyridine Precursor
This strategy offers a more convergent approach by starting with a pre-functionalized pyridine ring, thereby ensuring the correct placement of the halogen atoms from the outset. The thiophene ring is then constructed onto this dihalogenated pyridine scaffold.
Proposed Experimental Procedure:
-
Synthesis of 3,5-Dihalopyridine-4-carboxaldehyde: The synthesis would commence with a commercially available or readily synthesized 3,5-dihalopyridine, which is then converted to the corresponding 4-carboxaldehyde. For our target, this would be a 3-bromo-5-chloropyridine-4-carboxaldehyde.
-
Thiophene Ring Formation: The aldehyde undergoes a reaction with an appropriate thioglycolate ester, such as methyl thioglycolate, in the presence of a base. This reaction proceeds via a tandem condensation and cyclization to form the thiophene ring fused to the pyridine core.[3] This one-pot procedure directly yields a this compound-2-carboxylate ester.
-
Decarboxylation: The final step is the removal of the ester group at the 2-position of the thiophene ring. This can be achieved through saponification to the carboxylic acid followed by thermal or acid-catalyzed decarboxylation to afford the desired this compound.
Rationale and Challenges:
This approach provides excellent control over the regiochemistry of the halogen substituents on the pyridine ring. The key challenge lies in the synthesis of the starting 3-bromo-5-chloropyridine-4-carboxaldehyde, which may require a multi-step sequence. The efficiency of the thiophene ring formation and the final decarboxylation step are also critical for the overall success of this route.
Caption: Dihalogenated Pyridine Precursor Workflow.
Strategy 3: Synthesis via a Modified Pomeranz–Fritsch Reaction
This strategy involves the construction of the pyridine ring onto a pre-existing thiophene core. This approach is advantageous when substituted thiophenes are readily available.
Proposed Experimental Procedure:
-
Synthesis of a Substituted Thiophene: The synthesis begins with a suitable 3-substituted thiophene, such as 3-acetylthiophene.
-
Formation of a Triazole Intermediate: The acetylthiophene undergoes a one-pot triazolation reaction, followed by a modified Pomeranz-Fritsch reaction to form a thieno[2,3-c][2][4][5]triazolo[1,5-a]pyridine intermediate.[6]
-
Introduction of Halogens: The halogen atoms could potentially be introduced at this stage. For instance, electrophilic chlorination of the activated pyridine ring of the triazolo intermediate, followed by bromination. The directing effects of the fused rings would need to be carefully considered.
-
Denitrogenative Transformation: The final step involves an acid-mediated denitrogenative transformation of the triazole ring to form the pyridine ring, with concomitant introduction of substituents at the 7-position. To achieve the desired 7-chloro substitution, the reaction could be carried out in the presence of a chloride source. The bromo group at the 4-position would need to have been introduced prior to this step.
Rationale and Challenges:
This metal-free approach offers a novel and potentially efficient route to substituted thieno[2,3-c]pyridines.[6] The main challenge of this strategy is the regioselective introduction of both bromine and chlorine atoms. The timing of the halogenation steps (on the thiophene starting material, the triazole intermediate, or the final product) would be a critical parameter to investigate and optimize.
Caption: Modified Pomeranz–Fritsch Workflow.
Comparative Summary of Synthetic Strategies
| Feature | Strategy 1: Late-Stage Halogenation | Strategy 2: From Dihalogenated Pyridine | Strategy 3: Pomeranz–Fritsch |
| Starting Materials | Thieno[2,3-c]pyridine | 3-Bromo-5-chloropyridine derivative | Substituted thiophene |
| Control of Regiochemistry | Potentially low, requires optimization | High | Moderate, requires investigation |
| Number of Steps | ~5 steps from parent heterocycle | ~3 steps from dihalopyridine | ~4 steps from thiophene |
| Key Advantages | Utilizes a common starting material | Excellent control of halogen placement | Novel, metal-free approach |
| Potential Challenges | Isomer separation, harsh conditions | Synthesis of starting material | Regioselectivity of halogenations |
| Overall Feasibility | Moderate | High | Moderate to High |
Discussion and Recommendations
The choice of the optimal synthetic strategy for this compound will depend on the specific objectives of the research, including the required scale, purity, and the availability of starting materials.
-
Strategy 2 (From a Dihalogenated Pyridine Precursor) appears to be the most robust and reliable approach for ensuring the correct regiochemistry of the final product. While the synthesis of the starting material may require some effort, the subsequent steps are likely to be high-yielding and straightforward, making this the recommended route for unambiguous synthesis and larger-scale production.
-
Strategy 1 (Late-Stage Halogenation) is a viable alternative if the parent thieno[2,3-c]pyridine is readily available. However, significant process development would likely be required to control the regioselectivity of the halogenation steps and to separate the desired product from potential isomers. This route may be more suitable for initial exploratory studies where small quantities of the material are needed.
-
Strategy 3 (Pomeranz–Fritsch Reaction) represents a more modern and potentially elegant approach. Its metal-free nature is a significant advantage from a green chemistry perspective. Further research would be needed to establish the feasibility and regioselectivity of the halogenation steps within this reaction sequence. This strategy holds promise for the development of a novel and efficient synthesis but carries a higher degree of initial risk.
References
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Halogenation of the 3-position of pyridines through Zincke imine intermediates. PMC. [Link]
-
Thienopyridines as prodrug antiplatelets agents. ResearchGate. [Link]
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The Halogenation of Pyridine. Journal of the American Chemical Society. [Link]
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Selective Halogenation of Pyridines Using Designed Phosphine Reagents. PMC. [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]
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A Rapid Synthesis of Thieno[2,3- c ]pyridine and 2-Substituted Thieno[2,3- c ]pyridines. ResearchGate. [Link]
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Chloropyridine: Common isomorphs, synthesis, reactions and applications. Chempanda. [Link]
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Synthesis of substituted pyridines by the reactions of halopyridines with sulfur, oxygen and carbon nucleophiles under focused microwave irradiation. Semantic Scholar. [Link]
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Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
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Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
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Direct regioselective C-3 halogenation of pyridines. ResearchGate. [Link]
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Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source. ResearchGate. [Link]
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Modern Transition-Metal-Catalyzed Carbon-Halogen Bond Formation. Semantic Scholar. [Link]
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The Chemistry of Thienopyridines. ResearchGate. [Link]
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Electrophilic halogenation. Wikipedia. [Link]
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Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. [Link]
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Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. MDPI. [Link]
- Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py.
- Thieno [3,2-c] pyridine derivatives and their therapeutic application.
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Visible light-promoted synthesis of 2-aryl-(3-organoselanyl)thieno[2,3- b]pyridines. Semantic Scholar. [Link]
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- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
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Validating the Mechanism of Action for 4-Bromo-7-chlorothieno[2,3-c]pyridine-Derived Candidates
Executive Summary & Mechanistic Hypothesis
The 4-Bromo-7-chlorothieno[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, primarily utilized to develop ATP-competitive inhibitors for serine/threonine kinases. While the halogenated core serves as the synthetic anchor, the resulting drug candidates typically target COT (Cancer Osaka Thyroid kinase, also known as TPL-2/MAP3K8) or Hsp90 .
This guide focuses on validating a lead candidate derived from this scaffold acting as a TPL-2 Inhibitor . TPL-2 is a critical gatekeeper in the inflammatory response, regulating the ERK1/2 pathway downstream of TNF
Mechanistic Hypothesis:
The candidate molecule binds to the ATP-binding pocket of TPL-2, preventing the phosphorylation of MEK1/2 and subsequently ERK1/2. This blockade inhibits the production of pro-inflammatory cytokines (TNF
Comparative Performance Analysis
To validate the candidate, it must be benchmarked against established standards. In TPL-2 research, Compound 34 (C34) is a common reference tool, though clinical benchmarks like Selumetinib (MEK inhibitor) are often used to validate the downstream pathway effects.
Table 1: Comparative Profile of Thieno[2,3-c]pyridine Candidate vs. Benchmarks
| Feature | Thieno[2,3-c]pyridine Candidate | Reference: Compound 34 (C34) | Clinical Control: Selumetinib |
| Primary Target | TPL-2 (MAP3K8) | TPL-2 (MAP3K8) | MEK1/2 (Downstream) |
| Binding Mode | ATP-Competitive (Type I) | ATP-Competitive (Type I) | Allosteric (Non-ATP) |
| Biochemical IC50 | < 50 nM (Target) | ~100-200 nM | N/A for TPL-2 |
| Cellular Potency (pERK) | < 500 nM | ~1-2 | < 50 nM |
| Selectivity Profile | High (KinomeScan >300 kinases) | Moderate (Off-targets: EGFR, Src) | High (MEK specific) |
| Physicochemical | Lipophilic (cLogP ~3.5) | Moderate | Optimized |
Analyst Insight: The 4-bromo-7-chloro substitution pattern on the thienopyridine core allows for the introduction of solubilizing groups (e.g., morpholine or piperazine tails) at the C7 position via Buchwald-Hartwig aminations, potentially solving the solubility issues often seen with C34.
Mechanism of Action (MoA) Validation Protocols
Scientific integrity requires a "triangulation" approach: validating the target interaction biochemically, confirming target engagement in intact cells, and verifying functional pathway inhibition.
Protocol A: Biochemical Target Validation (ADP-Glo™ Kinase Assay)
Rationale: Direct measurement of kinase activity inhibition in a cell-free system.
Reagents:
-
Recombinant human TPL-2 (MAP3K8) enzyme.
-
Substrate: Recombinant MEK1 (inactive).
-
ADP-Glo™ Reagent (Promega).
Step-by-Step Workflow:
-
Preparation: Dilute the Thieno[2,3-c]pyridine candidate in DMSO to generate a 10-point dose-response curve (start at 10
M, 1:3 serial dilution). -
Incubation: Mix 2
L of compound with 4 L of TPL-2 enzyme (0.5 ng/ L) in kinase buffer. Incubate for 15 min at RT to allow binding. -
Reaction Start: Add 4
L of ATP (10 M) and MEK1 substrate (0.2 g/ L). Incubate for 60 min at RT. -
Detection: Add 10
L of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min. -
Readout: Add 20
L of Kinase Detection Reagent (converts ADP to ATP Luciferase light). Measure luminescence on a plate reader. -
Analysis: Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition). Calculate IC50 using non-linear regression.
Protocol B: Cellular Target Engagement (CETSA)
Rationale: Proves the drug enters the cell and physically binds TPL-2, stabilizing it against thermal denaturation.
-
Treatment: Treat THP-1 monocytes with 1
M Candidate or DMSO for 1 hour. -
Harvest: Collect cells, wash with PBS, and resuspend in kinase buffer with protease inhibitors.
-
Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (40°C to 65°C) for 3 minutes.
-
Lysis: Cool samples to RT, then freeze-thaw (3x) to lyse cells. Centrifuge at 20,000 x g for 20 min to pellet denatured/precipitated proteins.
-
Detection: Run the supernatant (soluble fraction) on SDS-PAGE. Immunoblot for TPL-2.
-
Result: The Candidate-treated samples should show TPL-2 bands persisting at higher temperatures compared to DMSO controls (Thermal Shift).
Visualization of Signaling & Workflow
Diagram 1: TPL-2 Signaling Pathway & Inhibition Node
Caption: The candidate blocks TPL-2, preventing the phosphorylation cascade leading to inflammatory cytokine production.
Diagram 2: Experimental Validation Workflow
Caption: Integrated workflow for validating potency (Biochemical) and engagement (Cellular).
References
-
Discovery of Thieno[2,3-c]pyridines as Potent COT Inhibitors Source: National Institutes of Health (PubMed) / Bioorganic & Medicinal Chemistry Letters URL:[Link]
-
Synthesis and Biological Activity of Substituted-4,5,6,7-tetrahydrothieno Pyridines Source: ResearchGate (Review of Biological Activities) URL:[Link]
A Comparative Benchmarking Guide to 4-Bromo-7-chlorothieno[2,3-c]pyridine Derivatives for Novel Inhibitor Discovery
This guide provides a comprehensive framework for benchmarking the performance of novel 4-Bromo-7-chlorothieno[2,3-c]pyridine derivatives against established inhibitors of the Poly(ADP-ribose) polymerase (PARP) enzyme family, with a particular focus on tankyrase (TNKS) isoforms. As researchers and drug development professionals explore new chemical scaffolds for therapeutic intervention, rigorous and objective comparison to existing standards is paramount. This document outlines the scientific rationale, experimental design, and detailed protocols for a robust comparative analysis.
The thieno[2,3-c]pyridine core is a privileged heterocyclic scaffold that has demonstrated a wide array of biological activities, including potential as kinase inhibitors and antimicrobial agents.[1][2][3][4][5][6][7] The strategic placement of halogen atoms, such as bromine and chlorine, on this scaffold provides reactive handles for synthetic diversification and can significantly influence the molecule's physicochemical properties and biological target engagement.[1] Given the structural similarities of the thieno[2,3-c]pyridine core to the nicotinamide substructure of NAD+, the substrate for PARP enzymes, it is hypothesized that derivatives of this compound may act as competitive inhibitors of this enzyme family.
PARP enzymes are critical regulators of numerous cellular processes, including DNA repair, genomic stability, and Wnt/β-catenin signaling.[8][9][10][11][12] The PARP family is a well-validated target for cancer therapy, with several approved inhibitors demonstrating significant clinical benefit, particularly in cancers with deficiencies in DNA repair pathways, such as those harboring BRCA1/2 mutations.[8][13][14] Tankyrases (TNKS1 and TNKS2) are a distinct subgroup of the PARP family that play a crucial role in regulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[10][15][16][17][18] Therefore, the development of novel and selective PARP and tankyrase inhibitors remains an area of intense research.
This guide will focus on a head-to-head comparison of novel this compound derivatives with a panel of well-characterized, clinically relevant PARP and tankyrase inhibitors. The objective is to provide a clear and data-driven assessment of the potency, selectivity, and cellular activity of these novel compounds.
Experimental Design: A Multi-tiered Approach to Benchmarking
A robust benchmarking strategy requires a multi-tiered approach, progressing from initial biochemical assays to more complex cell-based and functional assays. This allows for a comprehensive evaluation of the test compounds and provides a clearer understanding of their therapeutic potential.
Selection of Comparator Compounds
The choice of comparator compounds is critical for a meaningful benchmark. The following known inhibitors are selected based on their clinical relevance, established mechanisms of action, and varying selectivity profiles across the PARP family.
| Compound | Primary Target(s) | Key Features |
| Olaparib | PARP1/2 | First-in-class, clinically approved for various cancers.[8][13][14] |
| Talazoparib | PARP1/2 | Highly potent PARP trapping agent.[9][13] |
| Niraparib | PARP1/2 | Clinically approved PARP inhibitor.[9][13] |
| Rucaparib | PARP1/2 | Clinically approved PARP inhibitor.[9][13] |
| XAV939 | TNKS1/2 | Widely used tool compound for tankyrase inhibition.[15][16] |
| G007-LK | TNKS1/2 | Potent and selective tankyrase inhibitor.[18][19][20] |
| RBN-2397 | PARP7 (TiPARP) | Selective inhibitor of a mono-ADP-ribosylating PARP.[21][22] |
Experimental Workflow
The following diagram illustrates the proposed experimental workflow for benchmarking this compound derivatives.
Caption: A multi-tiered experimental workflow for benchmarking novel inhibitors.
Detailed Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the key experiments outlined in the workflow.
Tier 1: Biochemical Assays
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP and tankyrase isoforms. A common method utilizes a biotinylated NAD+ substrate and a histone-coated plate.
Protocol:
-
Plate Coating: Coat a 96-well, high-binding plate with histone H1 (for PARP1/2) or a suitable substrate for tankyrases overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives and comparator compounds in assay buffer.
-
Reaction Initiation: To each well, add the recombinant PARP or tankyrase enzyme, activated DNA (for PARP1/2), the test compound, and a mixture of NAD+ and biotinylated NAD+.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.
-
Signal Generation: Wash the plate and add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Read the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
To assess the selectivity of the lead compounds, enzymatic assays should be performed against a broader panel of PARP family members.[11] This provides a comprehensive understanding of the compound's off-target effects and potential for toxicity. Commercial services often provide such panel screening.
Tier 2: Cell-Based Assays
This assay is crucial for evaluating the functional inhibition of tankyrases in a cellular context.[23]
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or a colon cancer cell line with an active Wnt pathway like DLD-1) in DMEM supplemented with 10% FBS.
-
Transfection: Co-transfect the cells with a TOPFlash reporter plasmid (containing TCF/LEF binding sites upstream of a luciferase gene) and a Renilla luciferase plasmid (for normalization).
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds and comparator tankyrase inhibitors.
-
Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percent inhibition of Wnt signaling and determine the IC50 values.
PARP inhibitors are particularly effective in cancer cells with HRD.[24] The formation of RAD51 foci is a key marker of homologous recombination.
Protocol:
-
Cell Culture: Use a cell line with a known HRD status (e.g., BRCA1/2 mutant cancer cells).
-
Induction of DNA Damage: Treat the cells with a DNA damaging agent (e.g., mitomycin C or olaparib to induce PARP trapping).
-
Compound Treatment: Co-treat the cells with the test compounds.
-
Immunofluorescence: After 24 hours, fix and permeabilize the cells. Stain with a primary antibody against RAD51 and a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. A reduction in RAD51 foci formation in the presence of the test compound indicates an impairment of homologous recombination.
Tier 3: Functional & Mechanistic Assays
This assay measures the ability of a compound to trap PARP enzymes on DNA, a key mechanism of action for some of the most potent PARP inhibitors.[13]
Protocol:
-
Cell Treatment: Treat cells with the test compounds.
-
Cell Lysis and Fractionation: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Western Blot: Perform a Western blot on the chromatin fraction using an antibody against PARP1.
-
Quantification: Quantify the amount of PARP1 in the chromatin fraction. An increase in chromatin-bound PARP1 indicates PARP trapping.
Tankyrase inhibition leads to the stabilization of Axin proteins, which are key components of the β-catenin destruction complex.[16][19]
Protocol:
-
Cell Treatment: Treat a relevant cell line (e.g., a colon cancer cell line) with the test compounds and comparator tankyrase inhibitors.
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blot: Perform a Western blot using antibodies against Axin1, Axin2, and β-catenin. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Analysis: An increase in Axin1 and Axin2 protein levels and a corresponding decrease in β-catenin levels would confirm on-target activity of the tankyrase inhibitors.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise table to facilitate easy comparison.
Table 1: Hypothetical Performance Benchmark of a this compound Derivative (Compound X)
| Assay | Compound X | Olaparib | Talazoparib | XAV939 | G007-LK |
| PARP1 IC50 (nM) | 50 | 5 | 1 | >10,000 | >10,000 |
| PARP2 IC50 (nM) | 150 | 2 | 0.5 | >10,000 | >10,000 |
| TNKS1 IC50 (nM) | 25 | >10,000 | >10,000 | 11 | 25 |
| TNKS2 IC50 (nM) | 30 | >10,000 | >10,000 | 4 | 10 |
| TOPFlash IC50 (nM) | 75 | >10,000 | >10,000 | 50 | 60 |
| Cell Proliferation GI50 (nM, BRCA1-mutant cells) | 120 | 20 | 5 | >10,000 | >10,000 |
| PARP Trapping (Fold Increase) | 2.5 | 10 | 50 | N/A | N/A |
| Axin2 Stabilization (Fold Increase) | 8 | N/A | N/A | 10 | 12 |
This is a hypothetical data table for illustrative purposes only.
Signaling Pathway Visualization
Understanding the mechanism of action of the benchmarked compounds requires visualizing their impact on the relevant signaling pathways.
Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition
Caption: The role of tankyrase in Wnt/β-catenin signaling and the mechanism of its inhibition.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for benchmarking the performance of novel this compound derivatives against known PARP and tankyrase inhibitors. By following the proposed multi-tiered experimental approach, researchers and drug development professionals can obtain a clear and objective assessment of the potency, selectivity, and cellular activity of their lead compounds. The detailed protocols and data presentation guidelines will ensure the generation of high-quality, comparable data, which is essential for making informed decisions in the drug discovery process. The insights gained from such a benchmarking study will be invaluable for the further development of this promising class of heterocyclic compounds as potential therapeutic agents.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
